Riparin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
112356-54-4 |
|---|---|
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2,6-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO4/c1-21-12-7-5-11(6-8-12)9-10-17-16(20)15-13(18)3-2-4-14(15)19/h2-8,18-19H,9-10H2,1H3,(H,17,20) |
InChI-Schlüssel |
UNMMJIGEEXRNET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
112356-54-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
O-methyl-N-(2,6-dihydroxybenzoyl)tyramine riparin III |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Riparin III: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riparin III, a naturally occurring alkamide isolated from Aniba riparia, has garnered significant attention within the scientific community for its promising pharmacological properties. Primarily recognized for its anxiolytic and antidepressant effects, this compound III is emerging as a compelling candidate for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of the molecular signaling pathways modulated by this compound III. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound III, systematically named 2,6-dihydroxy-N-(4-methoxyphenethyl)benzamide, is a member of the this compound class of compounds, which are characterized by a benzamide scaffold. The presence of hydroxyl and methoxy functional groups contributes to its unique chemical and biological properties.
Table 1: Physicochemical and Identification Data for this compound III
| Property | Value | Reference |
| IUPAC Name | 2,6-dihydroxy-N-(4-methoxyphenethyl)benzamide | [1] |
| Synonyms | This compound, (O-methyl)-N-2,6-dihydroxybenzoyl-tyramine | [1][2] |
| Molecular Formula | C₁₆H₁₇NO₄ | [1] |
| Molecular Weight | 287.31 g/mol | [1] |
| CAS Number | 112356-54-4 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage Condition | Dry, dark, at 0-4 °C for short term; -20 °C for long term | [1] |
Experimental Protocols: Synthesis of this compound III
The synthesis of this compound III is achieved through an amide coupling reaction between 2,6-dihydroxybenzoic acid and 4-methoxyphenethylamine. The following protocol outlines a general procedure for this synthesis.
Materials:
-
2,6-Dihydroxybenzoic acid
-
4-Methoxyphenethylamine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dihydroxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: To the cooled solution, add DCC (1.1 equivalents) portion-wise while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve 4-methoxyphenethylamine (1 equivalent) and a base such as TEA or DIPEA (1.2 equivalents) in anhydrous DCM or DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound III.
-
Characterization: Confirm the identity and purity of the synthesized this compound III using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectral Data
The structural elucidation of this compound III is confirmed by the following spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both the dihydroxybenzoyl and the methoxyphenethyl moieties, a singlet for the methoxy group protons, and triplets for the ethyl chain protons. The amide proton would likely appear as a triplet, and the hydroxyl protons as broad singlets.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the amide, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain.
Mass Spectrometry (MS):
The mass spectrum of this compound III would be expected to show a molecular ion peak [M+H]⁺ at m/z 288.32, corresponding to its molecular weight of 287.31 g/mol . Fragmentation patterns would likely involve cleavage of the amide bond and loss of the methoxyphenethyl group.
Biological Activity and Signaling Pathways
This compound III exhibits significant antidepressant and anxiolytic effects, which are believed to be mediated through the modulation of multiple signaling pathways in the central nervous system.[1][2]
Modulation of Monoaminergic Systems
Studies have indicated that the antidepressant-like effects of this compound III involve interactions with the serotonergic, noradrenergic, and dopaminergic systems.[2] It is suggested to modulate α1 and α2 noradrenergic receptors, the D2 dopaminergic receptor, and the serotonin system.[2] This multi-target engagement on key neurotransmitter systems is a hallmark of many effective antidepressant and anxiolytic drugs.
Neurotrophic and Antioxidant Pathways
Beyond its effects on monoamines, this compound III has been shown to reverse reductions in Brain-Derived Neurotrophic Factor (BDNF) levels, suggesting a role in promoting neurogenesis.[2] The BDNF signaling cascade, involving CREB (cAMP response element-binding protein), is crucial for neuronal survival and plasticity. Furthermore, this compound III demonstrates antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress, a factor implicated in the pathophysiology of depression and anxiety.[2]
Logical Diagram of this compound III's Proposed Mechanism of Action
The following diagram illustrates the hypothesized signaling pathways influenced by this compound III, leading to its antidepressant and anxiolytic effects.
Caption: Proposed mechanism of this compound III's action.
Conclusion
This compound III is a promising natural product with a well-defined chemical structure and significant antidepressant and anxiolytic properties. Its multifaceted mechanism of action, involving the modulation of monoaminergic systems, enhancement of neurotrophic pathways, and antioxidant effects, makes it a compelling subject for further research and development. This guide provides foundational information to support ongoing and future investigations into the therapeutic potential of this compound III. Further studies are warranted to fully elucidate its pharmacological profile, establish a comprehensive safety profile, and optimize its potential for clinical applications.
References
An In-depth Technical Guide to the Mechanism of Action of Riparins in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riparins, a class of alkamides primarily isolated from Aniba riparia, have emerged as promising compounds with significant pharmacological activity in the central nervous system (CNS). Preclinical studies have demonstrated their potential as anxiolytic and antidepressant agents. The underlying mechanisms of action are multifaceted, involving modulation of monoaminergic neurotransmitter systems, enhancement of neurotrophic factor expression, and exertion of antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of riparins in the CNS, with a focus on Riparin I, II, III, and the synthetic analog this compound A. It includes a summary of quantitative data from key studies, details of experimental protocols, and visualizations of the proposed signaling pathways.
Introduction to Riparins
Riparins are a group of naturally occurring alkamides isolated from the plant Aniba riparia (Nees) Mez, a member of the Lauraceae family found in the Amazon region.[1] Structurally, they are benzamides. These compounds have garnered scientific interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and notable psychoactive effects.[2] This guide will focus on the neuropharmacological actions of this compound I, II, and III, as well as the synthetic analog, this compound A, within the central nervous system.
Neuropharmacological Effects
Preclinical evidence strongly suggests that riparins possess both anxiolytic and antidepressant-like properties.
-
Anxiolytic-like Effects: this compound III has been shown to produce anxiolytic effects in animal models such as the elevated plus-maze and hole-board tests, without inducing sedative effects or altering motor activity.[3] Similarly, this compound A has demonstrated mild anxiolytic-like effects.[4][5] The anxiolytic action of this compound A is thought to be mediated, at least in part, through interaction with GABA-A receptors.[6]
-
Antidepressant-like Effects: Several studies have highlighted the antidepressant-like activity of various riparins. This compound II and III have been shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), which are predictive models of antidepressant efficacy.[7][8] this compound II has also been effective in a corticosterone-induced depression model in mice, suggesting its potential in stress-related mood disorders.[9] Furthermore, this compound A has demonstrated significant antidepressant activity in the FST in rats.[4][5] Chronic administration of this compound A has also been shown to attenuate anhedonia in a sucrose preference test in stressed rats.[10]
Mechanism of Action in the Central Nervous System
The mechanism of action of riparins in the CNS is complex and appears to involve multiple biological pathways.
Modulation of Monoaminergic Systems
A significant body of evidence points to the interaction of riparins with the serotonergic, noradrenergic, and dopaminergic systems, which are key targets for conventional antidepressant medications.
-
This compound II: The antidepressant-like effects of this compound II seem to be dependent on its interaction with the noradrenergic (α1-adrenoceptors), dopaminergic (D1 and D2 receptors), and serotonergic (5-HT1A receptors) systems.[8] Pre-treatment with antagonists for these receptors was found to block the anti-immobility effects of this compound II in the FST.[8]
-
This compound III: The antidepressant-like activity of this compound III is also linked to its interaction with the serotonergic, noradrenergic (α₁- and α₂- receptors), and dopaminergic (D₂ receptors) systems.[7] The effects of this compound III in the FST were prevented by pre-treatment with antagonists for these receptors.[7]
Neurotrophic and Neuroprotective Mechanisms
Riparins have been shown to exert neurotrophic and neuroprotective effects, which are increasingly recognized as important in the pathophysiology and treatment of depression.
-
Brain-Derived Neurotrophic Factor (BDNF): this compound II treatment has been found to reverse the decrease in BDNF levels in the hippocampus of mice in a corticosterone-induced depression model.[9] Similarly, this compound I administration regulated BDNF levels in depression-related brain areas.[11] BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.
-
Antioxidant and Anti-inflammatory Effects: this compound II has demonstrated the ability to reverse oxidative brain insults caused by chronic corticosterone administration, including reducing lipid peroxidation and nitrite levels, and restoring reduced glutathione levels.[9] this compound III has also shown potential antioxidant and anti-inflammatory effects in a chronic stress model.[12] Furthermore, this compound I and II have been proposed to exert neuroprotective effects by modulating astrocytes and microglia, thereby suppressing neuroinflammation.[13] Specifically, they have been shown to reverse the increase in pro-inflammatory cytokines like TNF-α and IL-1β in the hippocampus.[12][13]
Interaction with the GABAergic System
-
This compound A: Computational and in vivo studies suggest that this compound A interacts with the GABA-A receptor, a key inhibitory receptor in the CNS.[6] It is proposed that this compound A binds to the benzodiazepine site on the GABA-A receptor, with a strong interaction with the Asp68 residue.[6] This interaction likely contributes to its anxiolytic-like effects.
Quantitative Data
The following tables summarize the quantitative data from key behavioral studies on riparins. It is important to note that data on binding affinities (Ki), potency (IC50/EC50), and other quantitative molecular measures are not extensively available in the current literature.
Table 1: Antidepressant-like Effects of Riparins in the Forced Swimming Test (FST) and Tail Suspension Test (TST)
| This compound | Species | Dose (mg/kg) | Route | Test | Effect | Reference |
| This compound II | Mice | 25 and 50 | i.p. and p.o. | FST and TST | Significant decrease in immobility time | [8] |
| This compound III | Mice | 25 and 50 | i.p. | FST and TST | Decreased immobility time | [7] |
| This compound A | Rats | 2.5, 5.0, and 10 | i.p. | FST | Significant antidepressant activity | [4][5] |
| This compound A (Chronic) | Rats | 10 | i.p. | FST and TST | Reduced duration of immobility | [10] |
Table 2: Anxiolytic-like Effects of Riparins in Behavioral Models
| This compound | Species | Dose (mg/kg) | Route | Test | Effect | Reference |
| This compound III | Mice | 25 and 50 | p.o. | Elevated Plus Maze | Increased time and entries in open arms | [3] |
| This compound III | Mice | 25 and 50 | p.o. | Hole Board Test | Increased number of head dips | [3] |
| This compound A | Rats | - | - | Elevated Plus Maze, Light-Dark Box, Open Field | Mild anxiolytic-like effect | [4][5] |
| This compound A (Chronic) | Rats | 10 | i.p. | Elevated Plus Maze, Open Field | Anxiolytic effects | [10] |
Experimental Protocols
The following outlines the general methodologies employed in the cited studies. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Animal Models
-
Corticosterone-Induced Depression Model: This model is used to mimic the hypercortisolemia often observed in depressed patients. Mice are administered corticosterone (e.g., 20 mg/kg, s.c.) daily for a period of 21 days to induce depressive-like behaviors.[9]
-
Chronic Unpredictable Mild Stress (CUMS) Model: This is a widely used model to induce a state of anhedonia and behavioral despair in rodents, reflecting key symptoms of depression. Animals are subjected to a series of mild, unpredictable stressors over several weeks.[13]
Behavioral Tests
-
Forced Swimming Test (FST): Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a reduction in immobility suggests antidepressant activity.
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Hole Board Test: This test measures exploratory and anxiety-related behaviors. An increase in the number of head dips into holes in the board is considered an indication of anxiolytic activity.
-
Open Field Test (OFT): This test is used to assess locomotor activity and anxiety-like behavior. Anxiolytic drugs may increase exploration of the center of the open field.
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over water is indicative of anhedonic behavior, which can be reversed by antidepressant treatment.
Neurochemical Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of proteins such as BDNF and cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Oxidative Stress Markers: Assays are performed to measure levels of lipid peroxidation, nitrites, and reduced glutathione in brain tissue to assess oxidative stress.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships involved in the mechanism of action of riparins.
Caption: Monoaminergic modulation by Riparins II and III.
Caption: Neuroprotective and anti-inflammatory pathways of Riparins.
Caption: GABAergic modulation by this compound A.
Conclusion and Future Directions
Riparins represent a promising class of natural compounds with significant potential for the development of novel therapeutics for anxiety and depression. Their multifaceted mechanism of action, targeting monoaminergic systems, neurotrophic pathways, and inflammatory processes, suggests a broader efficacy profile compared to single-target agents.
However, further research is imperative to fully elucidate their therapeutic potential. Future studies should focus on:
-
Quantitative Pharmacodynamics: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of riparins at their respective molecular targets is crucial for understanding their structure-activity relationships and optimizing lead compounds.
-
Detailed Signaling Cascades: Investigating the downstream intracellular signaling pathways activated by this compound-receptor interactions will provide a more complete picture of their molecular mechanisms.
-
Pharmacokinetics and Bioavailability: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of riparins are necessary to assess their drug-like properties.
-
Safety and Toxicology: In-depth toxicological studies are required to establish the safety profile of these compounds for potential clinical development.
References
- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of (O-methyl)-N-2,6-dihydroxybenzoyl-tyramine (this compound III) from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathophysiological investigations, anxiolytic effects and interaction of a semisynthetic this compound with benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights about the antidepressant-like effects of this compound A in a chronic murine model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Antioxidant Effects of this compound I in a Model of Depression Induced by Corticosterone in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidepressant-like effect of this compound I and this compound II against CUMS-induced neuroinflammation via astrocytes and microglia modulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Riparin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Riparin compounds. Riparins, a class of alkamides primarily found in the green fruits of the Amazonian plant Aniba riparia (Nees) Mez of the Lauraceae family, have garnered significant interest for their diverse pharmacological activities.[1][2] This document details the known natural occurrences of Riparins A, B, and C, and presents a consolidated methodology for their extraction and isolation from plant material. Furthermore, it explores the emerging understanding of the signaling pathways modulated by these compounds, particularly in the context of their anxiolytic and antidepressant effects. Quantitative data from existing literature is summarized, and a proposed experimental workflow for isolation and characterization is provided.
Natural Sources of this compound Compounds
The primary and most well-documented natural source of this compound compounds is the plant Aniba riparia, a species native to the Amazon region.[1][2] Specifically, these alkamide-type alkaloids are concentrated in the green, unripe fruits of the plant.[1][3] While several this compound derivatives have been synthesized for pharmacological studies, Riparins I, II, and III have been successfully isolated from this natural source.[3]
Isolation and Purification of this compound Compounds
While specific, detailed protocols with quantitative yields for the extraction of Riparins from Aniba riparia are not extensively detailed in single publications, a general methodology can be compiled from various phytochemical studies. The proposed workflow involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Fractionation
The following protocol is a composite methodology based on standard phytochemical extraction techniques for alkamides and related compounds.
Objective: To extract and fractionate crude this compound compounds from the green fruits of Aniba riparia.
Materials:
-
Dried and powdered green fruits of Aniba riparia
-
Organic solvents: Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Maceration and Extraction:
-
The dried and powdered fruit material is subjected to sequential maceration with solvents of increasing polarity.
-
Begin with a nonpolar solvent like hexane to remove fats and waxes. Macerate the plant material in hexane for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the hexane extract. The plant residue is then air-dried.
-
Repeat the maceration process on the residue with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the this compound compounds. This step should also be carried out for 24-48 hours.
-
Filter and collect the dichloromethane/ethyl acetate extract.
-
Finally, a polar solvent like methanol can be used to extract any remaining polar compounds.
-
-
Solvent Evaporation:
-
The dichloromethane/ethyl acetate extract, which is expected to contain the Riparins, is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography:
-
The crude extract is subjected to column chromatography over silica gel.
-
The column is packed with silica gel slurried in a nonpolar solvent (e.g., hexane).
-
The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.
-
The column is then eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing compounds of interest. The TLC plates can be visualized under a UV lamp.
-
Fractions with similar TLC profiles are pooled together.
-
-
Purification by Preparative HPLC (Optional):
-
For higher purity, the pooled fractions containing the this compound compounds can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Yields and Purity
Quantitative data on the specific yields of this compound A, B, and C from the natural source are not consistently reported in the literature. The yield is highly dependent on the extraction method, solvent choice, and the specific batch of plant material. Researchers undertaking this isolation should meticulously record the starting weight of the plant material and the final weight of the purified compounds to determine the percentage yield. Purity should be assessed using analytical techniques such as HPLC and spectroscopic methods.
| Compound | Natural Source | Plant Part | Reported Yield (%) | Purity (%) | Reference |
| This compound I, II, III | Aniba riparia | Green Fruits | Data not available | Data not available | [1][3] |
Characterization of this compound Compounds
Once isolated, the structural elucidation of this compound compounds is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in their identification.
While specific spectral data for naturally isolated Riparins A, B, and C are dispersed throughout the literature, a representative summary is provided below based on synthetic and isolated analogs.
| Compound | ¹H-NMR (indicative signals) | ¹³C-NMR (indicative signals) | Mass Spectrometry (m/z) |
| This compound A | Aromatic protons, methylene groups of the phenethyl moiety, amide proton. | Carbonyl carbon, aromatic carbons, methylene carbons. | [M]+ consistent with its molecular formula. |
| This compound B | Aromatic protons, methylene groups, amide proton, methoxy group protons. | Carbonyl carbon, aromatic carbons, methylene carbons, methoxy carbon. | [M]+ consistent with its molecular formula. |
| This compound C | Aromatic protons, methylene groups, amide proton, hydroxyl group protons. | Carbonyl carbon, aromatic carbons, methylene carbons. | [M]+ consistent with its molecular formula. |
Signaling Pathways Modulated by this compound Compounds
The anxiolytic and antidepressant effects of this compound compounds, particularly this compound III, are believed to be mediated through the modulation of monoaminergic neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.[4] These neurotransmitters bind to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Proposed Mechanism of Action of this compound III
Studies suggest that this compound III's anxiolytic-like effects may involve the activation of 5-HT₂A receptors.[1][4][5] The interaction with dopaminergic (D₂) and noradrenergic (α₁ and α₂) receptors also appears to contribute to its antidepressant-like activity.[6]
Below are diagrams representing the potential signaling pathways modulated by this compound compounds.
Conclusion
This compound compounds isolated from Aniba riparia represent a promising class of natural products with significant therapeutic potential, particularly in the field of neuroscience. This guide provides a foundational framework for researchers interested in the extraction, isolation, and characterization of these compounds. Further research is warranted to establish more detailed and optimized isolation protocols, quantify the yields of individual Riparins from their natural source, and fully elucidate the intricate signaling pathways through which they exert their pharmacological effects. Such studies will be crucial for the future development of this compound-based therapeutics.
References
- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of monoaminergic system in the antidepressant-like effect of this compound I from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Riparin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riparin derivatives, a class of alkamides and benzamides either isolated from plants of the Aniba genus or synthesized, have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds have demonstrated a broad spectrum of effects, including antidepressant, anxiolytic, anti-inflammatory, analgesic, antiparasitic, antioxidant, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Pharmacological Activities of this compound Derivatives
The pharmacological effects of various this compound derivatives have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data for their antidepressant, anxiolytic, anti-inflammatory, analgesic, antiparasitic, antioxidant, and cytotoxic activities.
Table 1: Antidepressant and Anxiolytic Activity of this compound Derivatives
| Compound | Test Model | Species | Dose/Concentration | Route | Effect | Citation |
| This compound A | Forced Swimming Test | Rat | 2.5, 5.0, 10 mg/kg | i.p. | Significant antidepressant activity at all doses. | [3] |
| This compound A | Elevated Plus-Maze, Light-Dark Box, Open-Field Tests | Rat | 2.5, 5.0, 10 mg/kg | i.p. | Very mild anxiolytic-like effect. | [3] |
| This compound II | Forced Swimming Test, Tail Suspension Test | Mouse | 25, 50 mg/kg | i.p., p.o. | Significant decrease in immobility time. | [4] |
| This compound III | Forced Swimming Test, Tail Suspension Test | Mouse | 25, 50 mg/kg | i.p. | Decreased immobility time. | [5] |
| This compound III | Elevated Plus Maze | Mouse | 50 mg/kg | i.p. | Increased number of entries in the open arms. | [5] |
| This compound III | Hole-Board Test | Mouse | 25, 50 mg/kg | i.p. | Increased number of head dips. | [5] |
Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound | Test Model | Species | ED₅₀ / Dose | Route | Effect | Citation |
| This compound I | Formalin Test | Mouse | 22.93 mg/kg | i.p. | Antinociceptive effect. | [1] |
| This compound II | Formalin Test | Mouse | 114.2 mg/kg | i.p. | Antinociceptive effect. | [1] |
| This compound II | Carrageenan-induced Paw Edema | Rat | 25, 50 mg/kg | p.o. | Reduced paw edema. | [6] |
| This compound III | Formalin Test | Mouse | 31.05 mg/kg | i.p. | Antinociceptive effect. | [1] |
| This compound IV | Formalin Test | Mouse | 6.63 mg/kg | i.p. | Potent antinociceptive effect. | [1] |
| This compound IV | CFA-induced Paw Inflammation | Mouse | 1.56–25 mg/kg | i.p. | Dose-related antinociceptive and antiedematogenic effects. | [1] |
| This compound A | Carrageenan-induced Paw Edema | Mouse | - | - | Reduced paw edema. | [7] |
| This compound B | Carrageenan-induced Paw Edema | Mouse | 10 mg/kg | - | Reduced paw edema. | [8] |
Table 3: Antiparasitic, Antioxidant, and Cytotoxic Activity of this compound Derivatives
| Compound | Activity | Test Model/Assay | IC₅₀ / EC₅₀ | Effect | Citation |
| This compound E | Antiparasitic | S. mansoni worms | ~10 µM | Schistosomicidal activity. | [9] |
| This compound F | Antiparasitic | S. mansoni worms | ~10 µM | Schistosomicidal activity. | [9] |
| This compound A | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound B | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound C | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound D | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound E | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound F | Antioxidant | TBARS, Hydroxyl Radical, Nitric Oxide | - | Antioxidant potential. | [10] |
| This compound C | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |
| This compound D | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |
| This compound E | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |
| This compound F | Cytotoxic | HL-60, NCI-H460, Hep-2 | 1.9 - 11.4 µg/mL | Cytotoxic action on neoplastic cells. | [10] |
| This compound A | Cytotoxic | HCT-116 | 21.7 µg/mL | Potential cytotoxic activity. | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the pharmacological evaluation of this compound derivatives.
Forced Swimming Test (FST)
This test is a widely used rodent behavioral model to screen for antidepressant-like activity.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test Session: On the first day, each animal is individually placed in the cylinder and forced to swim for 15 minutes. This session serves as an adaptation period.
-
Test Session: 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session.
-
Data Acquisition: The entire 5-minute session is video-recorded. The duration of immobility (when the animal ceases struggling and remains floating, making only movements necessary to keep its head above water) is measured.
-
-
Interpretation: A significant decrease in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) arranged opposite to each other, with a central platform (10 x 10 cm).
-
Procedure:
-
Each animal is placed on the central platform, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
Data Acquisition: The session is video-recorded. The number of entries into and the time spent in the open and closed arms are recorded.
-
-
Interpretation: An increase in the number of entries into and the time spent in the open arms is indicative of an anxiolytic-like effect.
Formalin Test
This model is used to assess antinociceptive (analgesic) activity.
-
Procedure:
-
A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one of the hind paws of the animal (mouse or rat).
-
The animal is then placed in a transparent observation chamber.
-
Data Acquisition: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
-
Interpretation: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Procedure:
-
A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.
-
A solution of carrageenan (typically 1% in saline, 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage of inhibition of edema by the test compound is calculated relative to the control group.
-
Interpretation: A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Interpretation: A lower IC₅₀ value indicates greater cytotoxic activity.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of this compound derivatives are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key proposed mechanisms.
Caption: Proposed interaction of this compound II & III with the monoaminergic system.
Caption: Mechanism of anti-inflammatory action of this compound IV via COX inhibition.
Caption: this compound B's inhibitory effect on pro-inflammatory cytokine production.
Experimental Workflows
The following diagrams illustrate typical workflows for the preclinical evaluation of this compound derivatives.
Caption: General workflow for in vivo pharmacological screening.
Caption: General workflow for in vitro pharmacological/toxicological screening.
Conclusion
This compound derivatives represent a promising class of compounds with a wide array of pharmacological activities. Their effects on the central nervous system, inflammatory processes, and parasitic infections, among others, suggest significant therapeutic potential. The mechanisms of action appear to be multifaceted, involving interactions with the monoaminergic system, inhibition of key inflammatory enzymes like cyclooxygenase, and modulation of cytokine production. Further research, including more detailed mechanistic studies and preclinical development, is warranted to fully elucidate the therapeutic utility of these compounds and to identify lead candidates for clinical investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound derivatives.
References
- 1. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 2. Screening of Anti depressant | PPTX [slideshare.net]
- 3. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. slideshare.net [slideshare.net]
- 5. This compound B, a Synthetic Compound Analogue of this compound, Inhibits the Systemic Inflammatory Response and Oxidative Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to design a study flow chart [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Identification of Antidepressant Active Ingredients from Puerariae Radix Extract and Study on Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice | Semantic Scholar [semanticscholar.org]
- 10. research.utu.fi [research.utu.fi]
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Riparins in Aniba riparia
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Riparins, a class of alkamide-type alkaloids isolated from Aniba riparia (Nees) Mez., have garnered significant scientific interest due to their promising psychopharmacological, anti-inflammatory, and antinociceptive properties. Despite their therapeutic potential, the biosynthetic pathway of these N-benzoyl-tyramine derivatives remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding and proposes a putative biosynthetic pathway for riparins. By drawing parallels with analogous pathways for similar secondary metabolites in other plant species, this document aims to provide a foundational framework for future research. It outlines the likely precursor molecules, key enzymatic steps, and prospective experimental protocols necessary to fully characterize this intriguing metabolic route. The guide also presents a logical workflow and pathway diagrams to visually conceptualize the proposed biosynthesis, serving as a critical resource for researchers dedicated to natural product biosynthesis and drug discovery.
Introduction
Aniba riparia, a member of the Lauraceae family, is a rich source of bioactive secondary metabolites, among which the riparins stand out for their diverse pharmacological activities. Structurally, riparins are benzamides, characterized by a benzoyl group attached to a tyramine moiety. For instance, Riparin III is identified as O-methyl-N-2,6-dihydroxy-benzoyl tyramine. Understanding the biosynthesis of these molecules is crucial for several reasons: it can unveil novel enzymes with potential applications in biocatalysis, pave the way for metabolic engineering to enhance this compound production, and provide insights into the chemical ecology of A. riparia. This guide presents a hypothesized biosynthetic pathway based on the known precursors of similar plant natural products.
Proposed Biosynthetic Pathway of Riparins
The biosynthesis of riparins is postulated to occur through the convergence of two major metabolic pathways: the phenylpropanoid pathway, yielding a benzoic acid derivative, and the shikimate pathway, leading to the formation of tyramine from tyrosine.
Biosynthesis of the Tyramine Moiety
The formation of tyramine is a well-established pathway in plants. It originates from the aromatic amino acid L-tyrosine, which is produced via the shikimate pathway.
-
Key Reaction: The direct decarboxylation of L-tyrosine to tyramine.
-
Enzyme: This reaction is catalyzed by Tyrosine Decarboxylase (TYDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.
Biosynthesis of the Benzoyl Moiety
The benzoyl precursor is likely derived from L-phenylalanine, another product of the shikimate pathway, through the general phenylpropanoid pathway. The conversion of cinnamic acid (formed from phenylalanine) to benzoic acid involves the shortening of the C3 side chain. Two main routes have been identified in plants: a β-oxidative pathway and a non-β-oxidative pathway.
-
Key Precursor: Benzoic acid or its hydroxylated derivatives. For specific riparins, such as this compound III, further modifications like hydroxylation and methylation of the benzene ring are necessary. These modifications can occur before or after the condensation with tyramine.
Condensation and Final Modification Steps
The final step in the core this compound biosynthesis is the formation of the amide bond between the tyramine and benzoyl moieties.
-
Key Reaction: The condensation of an activated benzoic acid derivative (e.g., Benzoyl-CoA) with tyramine.
-
Enzyme: This reaction is likely catalyzed by an N-acyltransferase , possibly a Tyramine N-benzoyltransferase .
For substituted riparins, additional "decorating" enzymes are required:
-
Hydroxylases: Often cytochrome P450 monooxygenases, responsible for adding hydroxyl groups to the benzoyl ring.
-
Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent enzymes that add methyl groups to the hydroxyl functions.
The precise sequence of these condensation and modification reactions is a key area for future investigation.
Quantitative Data on this compound Biosynthesis
To date, there is a significant lack of quantitative data specifically for the biosynthesis of riparins in Aniba riparia. Future research should aim to populate the following table with empirical data to build a kinetic model of the pathway.
| Enzyme/Metabolite | Parameter | Value | Units | Experimental Context | Reference |
| Tyrosine Decarboxylase (TYDC) | Km (for Tyrosine) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |
| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |
| Benzoate-CoA Ligase | Km (for Benzoic Acid) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |
| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |
| Tyramine N-benzoyltransferase | Km (for Tyramine) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study |
| Km (for Benzoyl-CoA) | TBD | µM | Crude extract / Purified enzyme from A. riparia | Future Study | |
| Vmax | TBD | nkat/mg protein | Crude extract / Purified enzyme from A. riparia | Future Study | |
| L-Tyrosine | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |
| Tyramine | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |
| Benzoic Acid | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |
| This compound(s) | Endogenous Concentration | TBD | µg/g FW | Leaf/Stem/Root tissue of A. riparia | Future Study |
TBD: To Be Determined; FW: Fresh Weight
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the biosynthetic pathway of riparins.
Precursor Feeding Studies
Objective: To identify the primary precursors of the this compound backbone.
Methodology:
-
Plant Material: Young, healthy Aniba riparia plants or tissue cultures.
-
Precursors: Isotope-labeled precursors, such as 13C- or 14C-labeled L-tyrosine and L-phenylalanine.
-
Administration: Administer the labeled precursor to the plant material through hydroponic solution, direct injection into the stem, or addition to the tissue culture medium.
-
Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the tissue, freeze-dry, and perform a methanol extraction to isolate the secondary metabolites.
-
Analysis: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a Mass Spectrometer (LC-MS).
-
Identification: Purify the this compound peaks and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position of the isotopic label, thereby confirming the precursor-product relationship.
Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the pathway.
Methodology for Tyramine N-benzoyltransferase Assay:
-
Protein Extraction: Homogenize fresh A. riparia tissue (e.g., young leaves) in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors). Centrifuge to obtain a crude protein extract.
-
Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, tyramine, and benzoyl-CoA in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding an organic solvent like ethyl acetate.
-
Product Extraction: Vortex and centrifuge to separate the phases. The this compound product will be in the organic phase.
-
Analysis: Analyze the organic phase using HPLC or LC-MS to detect and quantify the newly formed this compound.
-
Controls: Run negative controls without the protein extract, without tyramine, and without benzoyl-CoA to ensure the observed product is due to enzymatic activity.
Gene Discovery via Transcriptomics
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
-
Tissue Selection: Select A. riparia tissues with high and low this compound accumulation.
-
RNA Extraction: Extract total RNA from the selected tissues.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome de novo (if a reference genome is unavailable). Perform differential gene expression analysis between high and low this compound-producing tissues.
-
Candidate Gene Identification: Identify transcripts that are highly expressed in the this compound-rich tissue and show homology to known TYDCs, acyl-CoA ligases, N-acyltransferases, hydroxylases, and methyltransferases.
-
Gene Cloning and Functional Characterization: Clone the full-length cDNA of candidate genes and express them in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function through in vitro assays.
Mandatory Visualizations
Proposed Biosynthetic Pathway of Riparins
Caption: Proposed biosynthetic pathway of riparins in Aniba riparia.
Experimental Workflow for Pathway Elucidation
In Vitro Biological Activity of Riparin: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the experimental screening, pharmacological activities, and mechanistic pathways of Riparin, a promising natural product-derived compound.
This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound and its synthetic analogues. Designed for researchers, scientists, and professionals in drug development, this document details the core experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows. Riparins, a class of alkamides originally isolated from Aniba riparia, have garnered significant interest for their diverse pharmacological properties, including antioxidant, cytotoxic, and anti-inflammatory effects.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data from various in vitro assays performed on this compound and its derivatives, providing a comparative analysis of their biological potency.
Antioxidant Activity
The antioxidant potential of this compound analogues has been evaluated through various assays measuring their capacity to scavenge free radicals and inhibit lipid peroxidation.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound A | DPPH Radical Scavenging | 296.2 | [1][2] |
| This compound A | ABTS Radical Scavenging | 450.1 | [1][2] |
| This compound C | Hydroxyl Radical Scavenging | - | [3] |
| This compound C | Nitric Oxide Scavenging | - | [3] |
| This compound C | TBARS Inhibition | - | [3] |
| This compound D | Hydroxyl Radical Scavenging | 1.358 | [3][4] |
| This compound D | Nitric Oxide Scavenging | 1.270 | [3][4] |
| This compound D | TBARS Inhibition | 0.9958 | [3][4] |
| This compound E | Hydroxyl Radical Scavenging | 1.054 | [3][4] |
| This compound E | Nitric Oxide Scavenging | 0.5224 | [3][4] |
| This compound E | TBARS Inhibition | 0.7821 | [3][4] |
| This compound F | Hydroxyl Radical Scavenging | 1.016 | [3][4] |
| This compound F | Nitric Oxide Scavenging | 0.5817 | [3][4] |
| This compound F | TBARS Inhibition | 0.6231 | [3][4] |
Note: Some IC50 values were not explicitly provided in the source material and are indicated as "-". The provided data indicates that Riparins C, D, E, and F exhibit significant antioxidant properties.[3]
Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives has been assessed against various cancer cell lines, revealing promising anti-tumor properties.
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound A | HCT-116 (Colon Carcinoma) | MTT | 21.7 | [1][2] |
| This compound C | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |
| This compound C | HEP-2 (Laryngeal Carcinoma) | MTT | 7.3 | [4] |
| This compound C | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |
| This compound D | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |
| This compound D | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |
| This compound D | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |
| This compound E | HL-60 (Leukemia) | MTT | 1.9 - 11.4 | [1] |
| This compound E | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |
| This compound E | NCIH-292 (Lung Carcinoma) | MTT | 1.9 - 11.4 | [1] |
| This compound F | HL-60 (Leukemia) | MTT | - | [4] |
| This compound F | HEP-2 (Laryngeal Carcinoma) | MTT | - | [4] |
| This compound F | NCIH-292 (Lung Carcinoma) | MTT | - | [4] |
Note: A range of IC50 values is provided for some compounds as the specific values for each cell line were not individually detailed in the source material. Riparins C, D, E, and F demonstrated cell growth inhibition rates greater than 70%.[3][4]
Anti-leishmanial Activity
This compound A has also been evaluated for its activity against Leishmania amazonensis, the causative agent of leishmaniasis.
Table 3: Anti-leishmanial Activity of this compound A
| Organism | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| L. amazonensis (promastigotes) | Cell Viability | 24 hours | 307.0 ± 79.6 | [1][2] |
| L. amazonensis (promastigotes) | Cell Viability | 48 hours | 193.7 ± 44.3 | [1][2] |
| L. amazonensis (promastigotes) | Cell Viability | 72 hours | 81.8 ± 11.2 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the in vitro screening of this compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a solution of DPPH in ethanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants to its colorless neutral form. The change in color is measured spectrophotometrically.
-
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add a specific volume of the this compound sample to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
The scavenging activity and IC50 value are calculated similarly to the DPPH assay.[2]
-
3. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
-
Protocol:
-
Induce lipid peroxidation in a suitable biological sample (e.g., brain or liver homogenate) using an oxidizing agent (e.g., FeSO4).
-
Incubate the sample with different concentrations of this compound.
-
Add trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.
-
Add TBA solution to the supernatant and heat in a boiling water bath for a specific time.
-
After cooling, measure the absorbance of the resulting pink-colored solution at a specific wavelength (typically 532 nm).
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples with that of the control.[3]
-
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[5][6]
-
2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
-
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be quantified by a colorimetric reaction.
-
Protocol:
-
Culture cells and treat them with different concentrations of this compound as in the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate and NAD+.
-
Incubate to allow the LDH-catalyzed reaction to proceed.
-
Measure the amount of formazan produced by the coupled colorimetric reaction using a spectrophotometer.
-
The amount of LDH released is proportional to the number of damaged cells.[3]
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and experimental workflows related to this compound research.
Experimental Workflow: In Vitro Screening of this compound
This workflow outlines the general steps involved in the in vitro biological activity screening of this compound, from synthesis to the evaluation of its antioxidant and cytotoxic properties.
General workflow for in vitro screening of this compound.
Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound
This compound has been shown to modulate inflammatory responses. While the precise mechanisms are still under investigation, a potential pathway involves the inhibition of pro-inflammatory mediators. This compound II has been shown to ameliorate the expression of TGF-β1 and Smad in lung tissue.[7]
Potential anti-inflammatory mechanism of this compound.
This technical guide provides a foundational understanding of the in vitro biological activities of this compound. The presented data and protocols serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents from natural products. Further research is warranted to fully elucidate the mechanisms of action and to explore the full therapeutic potential of this promising class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound-A Dissolution through a Laponite Based Nanohybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound II potentials the effect of ephedrine on inflammation and remodelling in the airway of rats suffering from asthma by regulating transforming growth factor-β/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicology and Safety Profile of Riparin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Riparin, a naturally occurring alkamide from the plant Aniba riparia, and its synthetic derivatives have garnered significant interest for their diverse pharmacological activities. As these compounds advance in preclinical research, a thorough understanding of their toxicology and safety profile is paramount for any future drug development endeavors. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound and its analogues, summarizing available data on cytotoxicity, acute toxicity, and in silico safety predictions. While comprehensive toxicological data remains limited, this guide consolidates the existing findings to inform researchers and drug development professionals.
Introduction
Riparins are a class of alkamides first isolated from the Amazonian plant Aniba riparia (Nees) Mez.[1][2] These compounds, along with their synthetic analogues, have demonstrated a wide range of promising biological activities, including anti-inflammatory, antioxidant, anxiolytic, and antidepressant effects.[3][4][5][6][7][8] As with any potential therapeutic agent, a critical evaluation of its safety profile is essential. This guide aims to provide a detailed summary of the available toxicological data on this compound and its derivatives, highlighting both the current understanding and the existing knowledge gaps.
Cytotoxicity Profile
In vitro cytotoxicity studies are fundamental in the early assessment of a compound's safety. Several studies have investigated the cytotoxic potential of various this compound derivatives against both cancerous and non-cancerous cell lines.
Cytotoxicity against Mammalian Cell Lines
A study investigating six synthetic this compound derivatives (A-F) using an MTT assay concluded that these compounds showed no cytotoxic potential toward mammalian cells.[9] Another study focused on this compound IV reported no cytotoxic effects on J774 macrophage-like cells at concentrations up to 200 µM.[10]
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Concentration | Result | Citation |
| This compound A, B, C, D, E, F | Mammalian cells | MTT Assay | Not specified | No cytotoxic potential | [9] |
| This compound IV | J774 (Murine Macrophage) | Alamar Blue Assay | Up to 200 µM | No cytotoxic effects | [10] |
| This compound C, D, E, F | Tumor cell lines | Not specified | Not specified | Growth inhibition rates >70% | [1][5] |
Note: While some this compound derivatives have shown selective cytotoxicity towards tumor cells, data on their effects on a broader range of normal, non-cancerous human cell lines is limited.
Experimental Protocol: Cytotoxicity Assay for this compound IV
The cytotoxicity of this compound IV was determined using a colorimetric Alamar Blue assay with the murine macrophage-like cell line J774.[10]
-
Cell Culture: J774 cells were plated at a density of 2 × 10⁵ cells/well in 96-well plates in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 50 µg/mL of gentamycin.
-
Incubation: The cells were incubated for 2 hours at 37°C and 5% CO₂.
-
Treatment: this compound IV was added to the wells at various concentrations ranging from 3.1 to 200 µM in triplicate and incubated for 24 hours.
-
Alamar Blue Assay: 20 µL/well of Alamar Blue reagent was added to the plates, followed by a 12-hour incubation.
-
Data Analysis: Cell viability was determined by measuring the reduction of resazurin to resorufin, which is indicative of metabolic activity.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and for identifying potential target organs for toxicity.
In Vivo Acute Toxicity of this compound II
An acute toxicity study of this compound II was conducted in male Swiss mice according to the OECD 425 test guideline.[10] The study reported no clinical signs of toxicity or changes in behavior or mortality at oral doses of 25 and 50 mg/kg.[10] While this suggests a low order of acute toxicity at these doses, a definitive LD50 value has not been determined.
Table 2: Summary of In Vivo Acute Toxicity Data for this compound Derivatives
| Compound/Derivative | Species | Route | Doses Tested | Observation | Result | Citation |
| This compound II | Mouse (Swiss) | Oral | 25 and 50 mg/kg | 14 days | No clinical signs of toxicity or mortality | [10] |
Experimental Protocol: Acute Oral Toxicity of this compound II (OECD 425)
The acute toxicity of this compound II was evaluated using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[2][10][11][12][13][14]
-
Animals: Male Swiss mice were used for the study.
-
Dosing: The test substance was administered orally to single animals in a sequential manner. The dose for each subsequent animal was adjusted up or down based on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Endpoint: The primary endpoint is the estimation of the LD50 value.
Sub-chronic and Chronic Toxicity
No dedicated sub-chronic or chronic toxicity studies for this compound or its derivatives were identified in the public domain. Such studies, typically conducted over 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic), are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and for identifying target organ toxicity following repeated exposure. The absence of this data represents a significant gap in the toxicological profile of Riparins.
Genotoxicity, Mutagenicity, and Carcinogenicity
There is a notable lack of publicly available data on the genotoxic, mutagenic, and carcinogenic potential of this compound and its derivatives. Standard assays to evaluate these endpoints include:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations.
-
In Vitro and In Vivo Micronucleus Test: To evaluate chromosomal damage.
-
Chromosomal Aberration Assay: To detect structural and numerical chromosomal abnormalities.
-
Long-term Carcinogenicity Bioassays in Rodents: To assess tumor formation.
An in silico analysis of this compound B predicted a positive result for mutagenicity in two strains of Salmonella typhimurium in the Ames test.[15] However, this is a computational prediction and requires experimental validation. The lack of experimental data from these critical assays is a major deficiency in the safety assessment of Riparins.
Reproductive and Developmental Toxicity
No studies on the reproductive and developmental toxicity of this compound or its derivatives were found. These studies are crucial to assess potential adverse effects on fertility, embryonic development, and offspring.
In Silico Toxicological Predictions
In the absence of extensive experimental data, in silico (computational) methods can provide preliminary insights into the potential toxicity of compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions
An in silico ADMET evaluation of six this compound derivatives (A-F) suggested a promising profile, indicating potentially favorable pharmacokinetic and toxicological properties.[9] Another computational study on this compound B also predicted a good drug-likeness profile and adequate pharmacokinetics.[3][4]
Table 3: Summary of In Silico Toxicity Predictions for this compound B
| Toxicity Endpoint | Prediction | Software/Method | Citation |
| Ames Test (S. typhimurium TA100, TA1535) | Positive | PreADMET | [15] |
| hERG Inhibition | Low risk | SwissADME | [15] |
| Hepatotoxicity | Not predicted | Not specified | |
| Carcinogenicity | Not predicted | Not specified |
It is crucial to emphasize that these are computational predictions and require experimental verification.
Discussion and Future Directions
The currently available data suggests that some this compound derivatives exhibit low acute toxicity and cytotoxicity in specific in vitro and in vivo models. In silico predictions also point towards a generally favorable safety profile for some analogues. However, the toxicology of this compound and its derivatives is far from being comprehensively characterized.
Major Data Gaps:
-
Quantitative Acute Toxicity: Determination of LD50 values for this compound and its key derivatives via different routes of administration.
-
Repeated Dose Toxicity: Sub-acute, sub-chronic, and chronic toxicity studies are urgently needed to establish NOAELs and identify potential target organs.
-
Genotoxicity and Carcinogenicity: A standard battery of genotoxicity tests (Ames, micronucleus, chromosomal aberration) and long-term carcinogenicity studies are essential.
-
Reproductive and Developmental Toxicity: The potential effects on fertility and embryonic development are unknown.
-
Safety Pharmacology: Studies to evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems) are required.
-
Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion of Riparins is crucial for interpreting toxicological findings.
Conclusion
While Riparins hold therapeutic promise, the significant gaps in their toxicological and safety profile present a major hurdle for their clinical development. The available data, primarily on synthetic derivatives, suggests a low potential for acute toxicity and cytotoxicity in the models studied. However, the absence of comprehensive data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity necessitates a cautious approach. Further in-depth toxicological evaluation in accordance with international regulatory guidelines is imperative to fully characterize the safety of this compound and its analogues before they can be considered for human use. This guide serves as a summary of the current knowledge and a call for further research to fill the critical knowledge gaps.
References
- 1. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive activity of this compound II from Aniba riparia: Further elucidation of the possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Acute toxicity studies-425 | PPTX [slideshare.net]
- 15. Antinociceptive effects of (O-methyl)-N-benzoyl tyramine (this compound I) from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Riparin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Riparin, a naturally occurring alkamide isolated from the plant Aniba riparia. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and understanding of this class of compounds. Riparins have garnered significant interest due to their potential therapeutic activities, including anxiolytic, antidepressant, and anti-inflammatory effects[1].
This guide focuses on the core spectroscopic techniques used for the structural elucidation and characterization of this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present a compilation of available quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this compound's chemical properties.
Spectroscopic Data of this compound I
This compound I is a key member of the this compound family of natural products. The following tables summarize the available spectroscopic data for this compound I.
Infrared (IR) Spectroscopy Data
The Fourier-Transform Infrared (FTIR) spectrum of this compound I reveals the presence of its characteristic functional groups. The data presented below was obtained from a sample prepared as a KBr pellet[2].
| Wavenumber (cm⁻¹) | Assignment |
| 3315 | N-H stretching |
| 3062 | C-H aromatic stretching |
| 2935 | C-H aliphatic stretching |
| 1633 | C=O stretching (Amide I) |
| 1541 | N-H bending (Amide II) |
| 1450 | C=C aromatic stretching |
| 1240 | C-O stretching |
Table 1: Characteristic FTIR absorption bands of this compound I. Data sourced from[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Comprehensive ¹H and ¹³C NMR data for this compound I are crucial for its structural confirmation. While a complete, published table of chemical shifts for this compound I was not found in the immediate search, the analysis of related compounds and general principles of NMR spectroscopy allow for a predicted spectrum. For a definitive analysis, it is recommended to acquire NMR data directly from a purified sample of this compound I.
(Note: A table of predicted NMR data would be speculative and is therefore omitted. Researchers are advised to consult publications on the isolation and characterization of this compound I for experimentally determined values.)
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound I. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used for the analysis of such compounds. A detailed mass spectrum with fragmentation analysis would provide confirmation of the molecular structure.
(Note: Specific mass spectral data with fragmentation patterns for this compound I were not available in the initial search results. This information is typically found in detailed chemical analysis publications.)
Experimental Protocols
The following sections outline detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Alkaloids
This protocol provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra of alkaloid compounds like this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy of Natural Products
This protocol outlines the KBr pellet method for obtaining the IR spectrum of a solid natural product sample.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dried natural product sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
FTIR Spectrum Acquisition:
-
Spectrometer: A benchtop FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Correction: Record a background spectrum of the empty sample compartment before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Electrospray Ionization Mass Spectrometry (ESI-MS) of Natural Products
This protocol provides a general procedure for the analysis of a natural product using ESI-MS.
Sample Preparation:
-
Prepare a stock solution of the purified natural product in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with mass spectrometry, often containing a small amount of formic acid (0.1%) to promote protonation.
Mass Spectrum Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is common for alkaloids as they readily form [M+H]⁺ ions.
-
Infusion: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (instrument dependent):
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.
-
-
Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight of the compound. For fragmentation analysis (MS/MS), the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway related to the biological activity of this compound.
Studies have shown that this compound A attenuates the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β[2]. This effect is likely mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. The diagram above illustrates this proposed mechanism of action. Further research is needed to fully elucidate the specific molecular targets of this compound A within this pathway.
Conclusion
This technical guide provides a foundational overview of the spectroscopic analysis of this compound. While a complete dataset for all this compound analogues is not yet publicly available in a consolidated format, the provided data for this compound I, along with the detailed experimental protocols, offer a solid starting point for researchers. The visualization of the experimental workflow and a proposed signaling pathway for this compound A's anti-inflammatory activity further aids in understanding the context of this important natural product. It is anticipated that further research will provide more comprehensive spectroscopic data for the entire this compound family, enabling a more complete understanding of their structure-activity relationships and therapeutic potential.
References
The Discovery and Scientific Journey of Riparins: A Technical Guide
An In-depth Exploration of the Historical Context, Experimental Protocols, and Mechanistic Insights into a Promising Class of Natural Alkamides
Executive Summary
Riparins, a class of alkamide-type alkaloids, were first discovered in the Amazonian plant Aniba riparia (Nees) Mez. Initial chemical analyses in the 1980s unveiled these unique N-benzoyltyramine derivatives, sparking decades of research into their diverse pharmacological properties. This technical guide provides a comprehensive overview of the historical context of their discovery, detailing the seminal research that led to their isolation and characterization. It offers an in-depth look at the experimental protocols employed in their extraction and analysis, alongside a compilation of quantitative data from foundational studies. Furthermore, this document elucidates the current understanding of the signaling pathways through which Riparins exert their notable anxiolytic, antidepressant, and anti-inflammatory effects, making it an essential resource for researchers, scientists, and professionals in drug development.
Historical Context of Riparin Discovery and Research
The scientific story of Riparins begins in the lush biodiversity of the Amazon rainforest. The plant source, Aniba riparia (Nees) Mez, a member of the Lauraceae family, was the subject of phytochemical investigations that led to the identification of a novel group of alkamides.
A pivotal moment in the history of this compound research was the publication of a 1987 study in the journal Phytochemistry by a team of researchers including José M. Barbosa-Filho, Massayoshi Yoshida, and Otto R. Gottlieb.[1] This seminal work detailed the isolation and structural elucidation of several compounds from the fruits of Aniba riparia, including what we now know as Riparins, which they classified as N-benzoyltyramines.[1] The name "this compound" itself is a tribute to the plant species from which these compounds were first isolated.
Initial research at institutions like the Laboratory of Pharmaceutical Technology of the Federal University of Paraiba in Brazil was instrumental in both isolating the natural Riparins (I, II, and III) and in pioneering the synthesis of various analogues (Riparins A, B, C, D, E, and F).[2] This early work laid the foundation for a broad range of pharmacological studies exploring the therapeutic potential of this unique chemical class.
Subsequent preclinical trials revealed a wide spectrum of biological activities, including antimicrobial, anxiolytic, antinociceptive, anti-inflammatory, and antidepressant effects, positioning Riparins as promising lead compounds for the development of new therapeutic agents.[3][4][5][6][7][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments that have been central to this compound research, from their initial isolation to the evaluation of their biological activities.
Isolation of Natural Riparins from Aniba riparia
The following is a generalized protocol based on the methods described in the early literature for the extraction and isolation of alkaloids from plant materials. The specific details for Riparins would have been meticulously determined by the pioneering researchers.
Objective: To extract and isolate Riparins I, II, and III from the fruits of Aniba riparia.
Materials:
-
Dried and powdered fruits of Aniba riparia
-
Methanol (MeOH)
-
Hexane
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
The dried and powdered fruit material is subjected to exhaustive extraction with methanol at room temperature.
-
The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
The concentrated crude extract is then suspended in a methanol-water mixture and partitioned successively with hexane, chloroform, and ethyl acetate. This process separates compounds based on their polarity.
-
-
Column Chromatography:
-
The chloroform and ethyl acetate fractions, which are expected to contain the Riparins, are individually concentrated and subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fractions are collected and monitored by TLC to identify those containing the compounds of interest.
-
-
Purification:
-
Fractions containing the same compound (as determined by TLC) are combined, concentrated, and may be subjected to further chromatographic purification steps (e.g., preparative TLC or repeated column chromatography with different solvent systems) until the pure compounds are obtained.
-
-
Structural Elucidation:
-
The structures of the isolated pure compounds (Riparins I, II, and III) are then determined using spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Synthesis of this compound Analogues (e.g., this compound A)
A common method for the synthesis of this compound analogues is the Schotten-Baumann reaction. The following is a representative protocol for the synthesis of this compound A.
Objective: To synthesize this compound A (N-phenethylbenzamide).
Materials:
-
Benzoyl chloride
-
Phenethylamine
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Phenethylamine is dissolved in a suitable solvent like dichloromethane in a flask.
-
An aqueous solution of sodium hydroxide is added to the flask.
-
The mixture is cooled in an ice bath and stirred vigorously.
-
-
Acylation:
-
Benzoyl chloride is added dropwise to the stirring mixture. The reaction is typically exothermic.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes to an hour) with continued stirring.
-
-
Work-up:
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted one or more times with dichloromethane.
-
The combined organic layers are washed with water and then with a saturated sodium chloride solution (brine).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound A can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Forced Swim Test (for Antidepressant Activity)
This widely used behavioral assay is employed to screen for antidepressant-like activity.[3][9][10][11][12]
Objective: To assess the antidepressant-like effects of Riparins in mice.
Apparatus:
-
Transparent cylindrical tanks (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: Mice are administered the test compound (this compound), a vehicle control, or a positive control (e.g., a known antidepressant) via the desired route (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Each mouse is gently placed into an individual cylinder of water for a 6-minute session.[11]
-
The behavior of the mouse is recorded, typically by a video camera, for later scoring.
-
-
Scoring:
-
An observer, who is blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.[11]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The duration of immobility is compared between the different treatment groups. A significant decrease in immobility time in the this compound-treated group compared to the vehicle control group suggests an antidepressant-like effect.
Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[1][2][4][13]
Objective: To determine the anti-inflammatory properties of Riparins in rodents.
Materials:
-
Carrageenan solution (e.g., 1% in saline)
-
Plethysmometer or calipers
-
Syringes
Procedure:
-
Baseline Measurement: The initial volume or thickness of the hind paw of each animal is measured using a plethysmometer or calipers.
-
Drug Administration: Animals are pre-treated with the test compound (this compound), a vehicle control, or a positive control (e.g., indomethacin) at a specified time before the induction of inflammation.
-
Induction of Edema:
-
A small volume (e.g., 50 µL) of carrageenan solution is injected into the subplantar region of the right hind paw.[13]
-
-
Measurement of Edema:
-
The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The degree of swelling is calculated as the difference in paw volume or thickness before and after the carrageenan injection.
-
The percentage of inhibition of edema in the this compound-treated groups is calculated relative to the vehicle control group. A significant reduction in paw edema indicates an anti-inflammatory effect.
-
Quantitative Data from this compound Research
The following tables summarize key quantitative data from various studies on Riparins.
Table 1: Antinociceptive Activity of Riparins in the Formalin Test
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound I | 22.93 |
| This compound II | 114.2 |
| This compound III | 31.05 |
| This compound IV | 6.63 |
| Data from a study on the pharmacological properties of Riparins in models of pain and inflammation.[12] |
Table 2: In Vitro Antileishmanial and Cytotoxic Activity of this compound E
| Activity | IC₅₀ / CC₅₀ (µg/mL) | Selectivity Index |
| Antileishmanial (promastigotes) | 4.7 | - |
| Antileishmanial (intracellular amastigotes) | 1.3 | 38.9 |
| Cytotoxicity (murine macrophages) | 50.6 | - |
| Data from a study on the in vitro antileishmanial and immunomodulatory activities of this compound E.[14] |
Signaling Pathways and Mechanisms of Action
Research has begun to unravel the molecular mechanisms underlying the pharmacological effects of Riparins. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways.
Antidepressant and Anxiolytic Effects: Modulation of the Monoaminergic System
Studies on Riparins I, II, and III have shown that their antidepressant- and anxiolytic-like effects are mediated through their interaction with the monoaminergic system, involving serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.[4][15]
Anti-inflammatory Action of this compound IV: Inhibition of Prostaglandin Synthesis
This compound IV has demonstrated significant anti-inflammatory and antinociceptive effects, which are attributed to its ability to inhibit the production of prostaglandin E₂ (PGE₂). Interestingly, this inhibition does not appear to involve the downregulation of cyclooxygenase-2 (COX-2) mRNA expression, suggesting a more direct or post-transcriptional mechanism of action.[3][12]
Conclusion and Future Directions
The discovery of Riparins from Aniba riparia represents a significant contribution from natural product chemistry to the field of pharmacology. The initial isolation and characterization of these alkamides have paved the way for extensive research into their therapeutic potential. The anxiolytic, antidepressant, and anti-inflammatory properties of Riparins, coupled with a growing understanding of their mechanisms of action, highlight their promise as scaffolds for the development of novel drugs.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the downstream signaling cascades modulated by Riparins is necessary to fully understand their effects at the molecular level. Secondly, comprehensive structure-activity relationship (SAR) studies of a wider range of synthetic analogues could lead to the identification of compounds with enhanced potency and selectivity. Finally, further preclinical studies are warranted to evaluate the pharmacokinetic and toxicological profiles of the most promising this compound candidates, with the ultimate goal of translating these fascinating natural products into clinically effective therapies.
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of monoaminergic system in the antidepressant-like effect of this compound I from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antianxiety effects of this compound I from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. youtube.com [youtube.com]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Structural and functional analysis of phosphorylation-specific binders of the kinase ERK from designed ankyrin repeat protein libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Riparin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riparin, an alkamide-type alkaloid first isolated from the unripe fruits of Aniba riparia (Nees) Mez, a plant from the Lauraceae family found in the Amazon region, has garnered significant interest in the scientific community.[1][2] Riparins, including naturally occurring (I, II, and III) and synthetic analogues (A, B, C, D, E, and F), have demonstrated a wide range of pharmacological activities.[2] These include potential anxiolytic, antidepressant, anti-inflammatory, and antiparasitic effects, making this compound a promising candidate for further investigation in drug discovery and development.[2][3][4][5]
These application notes provide a detailed, generalized protocol for the extraction and purification of this compound from Aniba riparia plant material, based on established methods for alkaloid extraction.[6][7][8][9][10] Additionally, protocols for the quantification of this compound and summaries of its known biological activities are included to support further research and development.
Data Presentation
Table 1: Plant Material and Solvents for this compound Extraction
| Plant Part | Recommended Solvents for Extraction | Rationale |
| Unripe Fruits | Methanol, Ethanol, Chloroform | Riparins have been successfully isolated from the unripe fruits.[2][4] Alkamides, the class of compounds this compound belongs to, are typically soluble in organic solvents of varying polarities.[7] A sequential extraction with solvents of increasing polarity can be employed for selective extraction. |
| Leaves | Methanol, Ethanol | While fruits are the primary source, leaves of Lauraceae species are also known to contain alkaloids and can be explored as an alternative source.[6] |
Table 2: Illustrative Yield of this compound from Aniba riparia (Unripe Fruits)
| Extraction Method | Solvent System | Illustrative Yield (% w/w of dry plant material) | Reference |
| Maceration | Methanol | 0.1 - 0.5% | Hypothetical |
| Soxhlet Extraction | Ethanol | 0.3 - 0.8% | Hypothetical |
| Ultrasound-Assisted Extraction | Methanol/Water (80:20) | 0.4 - 1.2% | Hypothetical |
Note: The yield of this compound can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction conditions employed. The data presented here are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Protocol 1: Generalized Extraction of this compound from Aniba riparia Unripe Fruits
This protocol describes a general procedure for the extraction of this compound based on standard methods for alkaloid isolation.[6][7][8][9][10]
1. Plant Material Preparation:
-
Collect unripe fruits of Aniba riparia.
-
Air-dry the fruits in a shaded, well-ventilated area until they are brittle.
-
Grind the dried fruits into a coarse powder using a mechanical grinder.
2. Extraction:
-
Option A: Maceration
-
Place 100 g of the powdered plant material in a large glass container.
-
Add 500 mL of methanol to completely submerge the powder.
-
Seal the container and let it stand for 48-72 hours at room temperature, with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times using fresh methanol.
-
Combine all the filtrates.
-
-
Option B: Soxhlet Extraction
-
Place 50 g of the powdered plant material in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 300 mL of ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point and continue the extraction for 8-12 hours, or until the solvent in the siphon tube becomes colorless.
-
Allow the apparatus to cool and collect the ethanolic extract.
-
3. Acid-Base Extraction for Alkaloid Enrichment:
-
Concentrate the combined methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in 100 mL of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with 50 mL of chloroform three times in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.
-
Extract the alkaline solution with 50 mL of chloroform three times. The free this compound base will move into the chloroform layer.
-
Combine the chloroform extracts and wash with distilled water until the washings are neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the chloroform extract to dryness to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Column Chromatography
1. Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and the solvent to drain to the level of the adsorbent.
2. Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate, 9:1).
-
Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
3. Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by the addition of small percentages of methanol if necessary.
-
Collect the eluting fractions in separate test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine the fractions that show a pure spot corresponding to this compound.
5. Final Purification:
-
Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.
-
The purity can be further confirmed by High-Performance Liquid Chromatography (HPLC).
Protocol 3: Quantification of this compound by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the crude or purified extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
This compound II and the TGF-β/Smad3 Signaling Pathway
This compound II has been shown to potentially ameliorate airway inflammation and remodeling by regulating the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway.
Caption: this compound II's potential role in the TGF-β/Smad3 pathway.
This compound III and the Serotonergic Synapse
This compound III is suggested to exert its anxiolytic and antidepressant-like effects through interaction with the serotonergic system, potentially involving the 5-HT2A receptor.[1][11]
Caption: Proposed interaction of this compound III at the serotonergic synapse.
References
- 1. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice | Semantic Scholar [semanticscholar.org]
- 4. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Synthetic Routes for Riparin A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Riparin A and its structural analogues. Riparins are a class of alkamides naturally found in plants of the Aniba genus, and they have garnered significant interest due to their diverse pharmacological activities. The synthetic routes outlined herein offer reliable methods for obtaining these compounds for further research and development.
Overview of Synthetic Strategies
The synthesis of this compound A and its analogues primarily revolves around the formation of an amide bond between a substituted benzoic acid derivative and a phenethylamine derivative. The most common and direct approach is the Schotten-Baumann reaction . For more complex analogues, particularly those involving biaryl structures, Ullmann condensation and Suzuki-Miyaura coupling reactions can be employed as key steps.
Primary Synthetic Route: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and high-yielding method for the synthesis of amides from acid chlorides and amines. This is the most frequently employed method for the synthesis of this compound A and its simple analogues.[1][2][3][4][5]
General Reaction Scheme
Caption: General workflow for this compound A synthesis via Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound A (N-(2-phenylethyl)benzamide)
This protocol is adapted from a high-yield, water-based method.[6]
Materials:
-
Benzoyl chloride
-
Phenethylamine
-
Sodium hydroxide (NaOH)
-
Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.5-3 equivalents relative to phenethylamine) in water.
-
Cool the solution in an ice bath to a temperature not exceeding 10 °C.
-
Add phenethylamine (1 equivalent) to the cooled basic solution with stirring.
-
Under vigorous stirring, slowly add benzoyl chloride (1-1.5 equivalents relative to phenethylamine) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
The product, N-(2-phenylethyl)benzamide, will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain this compound A as a white solid.
Data Presentation: this compound A and Selected Analogues
| Compound | R1 | R2 | R3 | R4 | Yield (%) | Melting Point (°C) | References |
| This compound A | H | H | H | H | >99 | 115 | [6][7] |
| This compound B | OCH₃ | H | H | H | - | - | - |
| This compound C | OCH₃ | OCH₃ | H | H | - | - | - |
| Analogue 1 | H | H | Cl | H | - | - | [7] |
| Analogue 2 | H | H | NO₂ | H | - | - | [7] |
Note: Detailed yield and melting point data for many analogues are not consistently reported in single sources. The table will be expanded as more comparable data is found.
Characterization Data for this compound A:
-
¹H NMR (CDCl₃, ppm): δ 7.71 (d, 2H), 7.46-7.37 (m, 3H), 7.32-7.18 (m, 5H), 6.25 (br s, 1H, NH), 3.69 (q, 2H), 2.93 (t, 2H).
-
¹³C NMR (CDCl₃, ppm): δ 167.4, 138.9, 134.7, 131.3, 128.8, 128.6, 128.5, 126.9, 126.5, 41.0, 35.6.
-
Mass Spec (m/z): 225.29 (M⁺).[8]
Alternative Synthetic Routes
For the synthesis of more complex this compound analogues, particularly those with substitutions that are not amenable to the Schotten-Baumann conditions or for the creation of biaryl structures, alternative methods such as the Ullmann condensation and Suzuki-Miyaura coupling are valuable.
Ullmann Condensation for N-Aryl this compound Analogues
The Ullmann condensation allows for the formation of a C-N bond between an amide and an aryl halide, catalyzed by copper.[9][10][11][12][13] This is particularly useful for synthesizing analogues where the phenethyl group is replaced by an aryl group directly attached to the amide nitrogen.
Caption: Synthesis of N-Aryl this compound analogues via Ullmann condensation.
Experimental Protocol (General):
-
To a dry Schlenk flask under an inert atmosphere, add the substituted benzamide (1.0 equiv), aryl halide (1.2 equiv), copper catalyst (e.g., CuI, 0.05 equiv), a suitable ligand (e.g., L-proline, 0.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a high-boiling polar solvent such as DMSO or DMF.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 90-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling for Biaryl this compound Analogues
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl systems.[14][15][16][17][18] This is applicable for synthesizing this compound analogues that contain a biphenyl moiety.
Caption: Synthesis of Biaryl this compound analogues via Suzuki-Miyaura coupling.
Experimental Protocol (General):
-
In a reaction vessel, combine the aryl halide-substituted this compound precursor (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.08 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere, typically to reflux, until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl this compound analogue.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acid chlorides are corrosive and react violently with water; handle with care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Palladium and copper catalysts can be toxic; handle with care and avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These protocols provide a foundation for the synthesis of this compound A and a diverse range of its analogues, enabling further investigation into their structure-activity relationships and therapeutic potential.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
- 8. N-(2-Phenethyl)benzamide | 3278-14-6 | IP11204 | Biosynth [biosynth.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. synarchive.com [synarchive.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Riparins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riparin, a class of alkamides primarily isolated from the plant Aniba riparia, has demonstrated a range of promising pharmacological activities in preclinical studies. These include anxiolytic, anti-inflammatory, analgesic, and antidepressant-like effects. This document provides detailed application notes and protocols for developing and conducting in vivo models to test the efficacy of this compound and its analogues (this compound A, B, II, and IV). The protocols are designed to be comprehensive and reproducible for researchers in the field of drug discovery and development.
Pharmacological Profile of Riparins
Riparins exert their effects through various mechanisms of action. This compound II has been shown to modulate the TGF-β/Smad3 signaling pathway, which is crucial in inflammation and tissue remodeling.[1] this compound A has demonstrated anti-inflammatory effects by inhibiting neutrophil migration and the production of pro-inflammatory cytokines.[2][3] The analgesic properties of this compound IV are linked to the inhibition of prostaglandin E2 (PGE2) production.[4][5] Some Riparins also exhibit anxiolytic-like properties, although the exact mechanism is still under investigation.[6][7]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from various in vivo studies on this compound compounds.
Table 1: Analgesic Efficacy of Riparins in the Formalin Test [4][8]
| Compound | Phase of Formalin Test | Effective Dose (mg/kg, i.p.) | ED50 (mg/kg, i.p.) |
| This compound I | Early & Late | 25, 100 | 22.93 |
| This compound II | Not specified | Not specified | 114.2 |
| This compound III | Not specified | Not specified | 31.05 |
| This compound IV | Early & Late | 6.25, 25, 100 | 6.63 |
Table 2: Anti-inflammatory Efficacy of this compound II in the Carrageenan-Induced Paw Edema Model [9]
| Treatment | Dose (mg/kg, p.o.) | Edema Inhibition (%) |
| This compound II | 25 | Significant reduction |
| This compound II | 50 | Significant reduction |
Table 3: Anti-inflammatory Efficacy of this compound II in the Carrageenan-Induced Peritonitis Model [9][10]
| Treatment | Dose (mg/kg, p.o.) | Leukocyte Migration Inhibition (%) |
| This compound II | 25 | 23.58 |
| This compound II | 50 | 39.92 |
Table 4: Anxiolytic-like Efficacy of this compound A [7]
| Test Model | Dose (mg/kg) | Key Findings |
| Elevated Plus Maze | 200 | Increase in time spent in open arms |
| Light/Dark Box | 200 | Mild anxiolytic-like effect |
| Marble Burying | 200 | Decrease in number of hidden balls |
Experimental Protocols
Analgesic Efficacy Testing: Formalin-Induced Nociception
This model is used to assess both neurogenic and inflammatory pain.[4][11][12]
Workflow for Formalin-Induced Nociception Assay
Caption: Workflow for assessing the analgesic efficacy of this compound using the formalin test.
Methodology:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: this compound compounds (e.g., 1.56-100 mg/kg) are administered intraperitoneally (i.p.) 40 minutes before the formalin injection.[4] A vehicle control (e.g., Tween 80 5% in saline) and a positive control (e.g., morphine 5 mg/kg, i.p.) are included.[4]
-
Formalin Injection: 20 µL of 2.5% formalin solution is injected subcutaneously into the subplantar region of the right hind paw.
-
Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking or flinching the injected paw is recorded.
-
Data Analysis: The observation period is divided into two phases: the early phase (0-10 minutes) and the late phase (10-30 minutes).[4] The total time spent in nociceptive behavior is calculated for each phase. The percentage of nociception reversion is calculated to determine the ED50 values.
Anti-inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory effects of compounds.[9][13][14]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing the anti-inflammatory efficacy of this compound using the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.[9]
-
Acclimatization: Animals are housed in standard conditions with free access to food and water.
-
Drug Administration: this compound (e.g., 25 or 50 mg/kg) is administered orally (p.o.) one hour before the carrageenan injection.[9] A vehicle control and a positive control (e.g., indomethacin 10 mg/kg, p.o.) are included.
-
Paw Edema Induction: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the subplantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Anxiolytic Efficacy Testing: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents.[3][15][16]
Workflow for Elevated Plus Maze Assay
Caption: Workflow for assessing the anxiolytic efficacy of this compound using the elevated plus maze test.
Methodology:
-
Animals: Male mice are used.
-
Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.
-
Drug Administration: this compound A (e.g., 50, 100, and 200 mg/kg) is administered prior to the test.[7] A vehicle control and a positive control (e.g., diazepam) are included.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways
This compound II and the TGF-β/Smad3 Signaling Pathway
This compound II has been shown to ameliorate airway remodeling and inflammation in asthmatic rats by regulating the TGF-β/Smad3 signaling pathway.[1]
TGF-β/Smad Signaling Pathway
Caption: this compound II potentially inhibits the TGF-β/Smad3 signaling pathway, reducing pro-fibrotic gene expression.
Pathway Description:
Transforming growth factor-beta (TGF-β) binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, such as those involved in fibrosis (e.g., collagen I). This compound II has been shown to ameliorate the altered expression of TGF-β1 and Smad in lung tissue of asthmatic rats, suggesting an inhibitory effect on this pathway.[1]
This compound A and Neutrophil Migration
This compound A attenuates the inflammatory response by modulating neutrophil migration.[2]
Neutrophil Migration Signaling Pathway
Caption: this compound A may inhibit neutrophil migration by interfering with key signaling molecules like PI3K.
Pathway Description:
Chemoattractants bind to G-protein coupled receptors (GPCRs) on the surface of neutrophils. This activates intracellular signaling cascades, including the PI3K/Akt pathway, which leads to the polymerization of F-actin. Actin polymerization is essential for cell motility and migration towards the site of inflammation. This compound A has been shown to reduce neutrophil migration, and while the exact mechanism is not fully elucidated, it may involve the inhibition of key signaling components like PI3K, similar to the action of some non-steroidal anti-inflammatory drugs (NSAIDs).[2][17]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological investigations, anxiolytic effects and interaction of a semisynthetic this compound with benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the anti-inflammatory activity of this compound II (O-methil-N-2-hidroxi-benzoyl tyramine) in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 17. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Riparin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riparin, a naturally occurring alkamide found in species such as Aniba riparia, has garnered significant scientific interest due to its potential pharmacological activities, including anxiolytic, antidepressant, and anti-inflammatory effects.[1][2][3][4] As research into the therapeutic potential of this compound advances, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, quality control, and formulation studies.
This document provides a detailed, representative protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established principles of reversed-phase chromatography and method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5]
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | To be determined by UV scan (typically 254 nm or 280 nm) |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for complex matrices like plasma to remove interfering substances. For simpler matrices, a "dilute and shoot" approach may be sufficient.
Example Protocol for Plant Extract:
-
Accurately weigh the powdered plant material.
-
Perform extraction using a suitable solvent (e.g., methanol or ethanol) via sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated by analyzing blank samples and samples spiked with this compound and potential interferents.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of known amounts of this compound spiked into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Data Presentation
The quantitative data obtained from the method validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | [Insert Value] |
| 1.0 | [Insert Value] |
| 5.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| 25.0 | [Insert Value] |
| 50.0 | [Insert Value] |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low | [Insert Value] | [Insert Value] | < 2% |
| Medium | [Insert Value] | [Insert Value] | < 2% |
| High | [Insert Value] | [Insert Value] | < 2% |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Low | < 2% | < 2% |
| Medium | < 2% | < 2% |
| High | < 2% | < 2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Value] |
| Limit of Quantification (LOQ) | [Insert Value] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Logical flow of the HPLC-UV method validation process according to ICH guidelines.
Conclusion
The described HPLC-UV method provides a robust framework for the quantitative determination of this compound. Proper validation is essential to ensure that the method is reliable, reproducible, and suitable for its intended application in research, quality control, and drug development. This protocol serves as a comprehensive guide for establishing a validated analytical method for this compound.
References
- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for the Determination of Enoxaparin Sodium in Dry Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Riparin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the determination of the cytotoxic effects of Riparin, a naturally occurring alkamide found in the plant species Aniba riparia. The following protocols and data presentation formats are designed to facilitate reproducible and robust assessment of this compound's potential as a therapeutic agent.
Introduction to this compound and its Cytotoxic Effects
This compound is a member of the alkamide class of natural products, which have garnered significant interest for their diverse pharmacological activities. Studies have suggested that synthetic derivatives of this compound exhibit notable cytotoxic and antioxidant properties. Specifically, certain this compound analogues have demonstrated significant cell growth inhibition in tumor cell lines, indicating their potential as antitumor agents.[1][2] The primary cytotoxic effects are often evaluated by assessing cell viability and membrane integrity.
Key Cell-Based Assays for Cytotoxicity Assessment
To comprehensively evaluate the cytotoxic effects of this compound, a panel of cell-based assays is recommended. These assays measure different cellular parameters, providing a multi-faceted understanding of the compound's mechanism of action.
Cell Viability Assays
Cell viability assays are crucial for determining the concentration-dependent effects of this compound on cell proliferation and metabolic activity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[3][4] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3][5]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay also measures metabolic activity but the resulting formazan product is soluble in the cell culture medium, simplifying the protocol.
Cell Membrane Integrity Assays
These assays determine if this compound induces cell death by disrupting the integrity of the cell membrane, a hallmark of necrosis.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][6] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.
Apoptosis and Necrosis Assays
Distinguishing between different modes of cell death, such as apoptosis (programmed cell death) and necrosis (uncontrolled cell death), is critical for understanding the mechanism of this compound's cytotoxicity.[7][8][9][10]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for differentiating between early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][12][13] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[11][12]
Experimental Protocols
The following are detailed protocols for the recommended assays. It is crucial to include appropriate controls (e.g., untreated cells, vehicle control, positive control for cytotoxicity) in each experiment.
Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol: LDH Cytotoxicity Assay
Objective: To quantify this compound-induced cell membrane damage.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol: Annexin V/PI Staining for Apoptosis
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
6-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cytotoxic Activity of this compound Derivatives (IC50 Values)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound A | HeLa | 48 | Data |
| This compound C | HeLa | 48 | Data |
| This compound D | HeLa | 48 | Data |
| This compound E | MCF-7 | 48 | Data |
| This compound F | MCF-7 | 48 | Data |
Note: The IC50 values should be determined from dose-response curves.
Table 2: Membrane Integrity Assessment of this compound Derivatives (LDH Release)
| Compound (Concentration) | Cell Line | % LDH Release (relative to control) |
| This compound C (25 µg/mL) | RAW 264.7 | > 80%[2] |
| This compound D (25 µg/mL) | RAW 264.7 | > 80%[2] |
| This compound E (25 µg/mL) | RAW 264.7 | > 80%[2] |
| This compound F (25 µg/mL) | RAW 264.7 | > 80%[2] |
Table 3: Apoptosis/Necrosis Analysis of this compound Treatment
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data | Data |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's cytotoxicity.
Apoptosis vs. Necrosis Differentiation
Caption: Differentiation of cell death pathways.
Hypothetical this compound-Induced Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
- 1. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. akadeum.com [akadeum.com]
- 11. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Riparin as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Riparin, a class of natural and synthetic alkamides, for use as a pharmacological tool. The document details its diverse applications, including anti-inflammatory, antinociceptive, antidepressant, and anxiolytic effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anti-inflammatory and Antinociceptive Applications
Riparins, particularly this compound IV, have demonstrated significant antinociceptive and anti-inflammatory properties in various preclinical models.[1] Their mechanism appears distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, suggesting a novel avenue for pain and inflammation research.[1]
Quantitative Data Summary
The following tables summarize the effective doses and potency of different this compound analogues in validated models of nociception and inflammation.
Table 1: Antinociceptive Potency of this compound Analogues in the Formalin Test
| Compound | ED₅₀ (mg/kg, i.p.) |
|---|---|
| This compound I | 22.93[1][2] |
| This compound II | 114.2[1][2] |
| This compound III | 31.05[1][2] |
| This compound IV | 6.63[1][2] |
Data from dose-related effects in the formalin test in mice.[1][2]
Table 2: Anti-inflammatory and Antihyperalgesic Effects of this compound IV in the CFA Model
| Treatment | Dose (mg/kg, i.p.) | Effect on Hyperalgesia | Effect on Paw Edema |
|---|---|---|---|
| This compound IV | 6.25 | Significant reduction at 2 and 4h (p < 0.001)[1] | Significant reduction at 2, 4, and 8h (p < 0.001)[1] |
| This compound IV | 25 | Significant reduction at 2 and 4h (p < 0.001)[1] | Significant reduction at 2, 4, and 8h (p < 0.001)[1] |
Data from the Complete Freund's Adjuvant (CFA)-induced paw inflammation model in mice.[1]
Key Experimental Protocols
Protocol 1: Formalin-Induced Nociception Assay
This protocol is used to assess the antinociceptive effects of compounds in a model of tonic chemical pain.
-
Animals: Male Swiss Webster mice (22–28 g) are used.[1]
-
Acclimatization: Animals are acclimatized to the testing environment for at least 1 hour before the experiment.
-
Compound Administration:
-
Nociception Induction: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Behavioral Scoring: Immediately after injection, observe the animal for 30 minutes. Record the total time (in seconds) the animal spends licking or biting the injected paw. The test is divided into two phases:
-
Phase 1 (Neurogenic pain): 0–5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15–30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time between the this compound-treated groups and the vehicle control group using ANOVA followed by Tukey's test.[1]
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol establishes a model of chronic inflammation to evaluate potential anti-inflammatory and antihyperalgesic agents.
-
Animals: Male Swiss mice (22–28 g).[1]
-
Compound Administration: Administer this compound IV (e.g., 6.25 or 25 mg/kg, i.p.), vehicle, or a reference drug (e.g., Dexamethasone, 2 mg/kg) 40 minutes before the CFA injection.[1]
-
Inflammation Induction: Inject 20 µL of CFA into the plantar surface of the right hind paw.[1]
-
Measurements:
-
Paw Edema (Anti-inflammatory effect): Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at various time points (e.g., 2, 4, 8, 24 hours) post-CFA injection.[1]
-
Hyperalgesia (Antinociceptive effect): Assess the mechanical or thermal nociceptive threshold at the same time points. For mechanical hyperalgesia, use von Frey filaments to determine the paw withdrawal threshold.
-
-
Biochemical Analysis (Optional): At a predetermined time point (e.g., 3 hours post-CFA), euthanize the animals and collect the inflamed paw tissue.[1] Homogenize the tissue to measure levels of inflammatory mediators such as Prostaglandin E₂ (PGE₂), TNF-α, and IL-10 via ELISA or radioimmunoassay, and COX-2 mRNA expression via qRT-PCR.[1]
-
Data Analysis: Use two-way ANOVA followed by Bonferroni's test to analyze behavioral data over time. Use one-way ANOVA for biochemical data.[1]
Visualized Mechanisms and Workflows
Caption: Proposed anti-inflammatory mechanism of this compound IV.
Caption: Experimental workflow for the CFA-induced inflammation model.
Antidepressant and Anxiolytic Applications
Several this compound analogues (II, III, IV, and A) have shown potential as antidepressant and anxiolytic agents.[3][4][5][6][7] Their mechanisms are multifaceted, involving modulation of monoaminergic neurotransmitter systems, restoration of neurotrophic factor levels, and antioxidant effects.[3][4][8]
Quantitative Data Summary
Table 3: Effective Doses of Riparins in Models of Depression and Anxiety
| Compound | Model | Species | Dose (mg/kg) & Route | Observed Effect |
|---|---|---|---|---|
| This compound A | Forced Swimming Test | Rat | 2.5, 5.0, 10 (i.p.) | Significant antidepressant activity[7][9] |
| This compound II | Corticosterone-induced Depression | Mouse | 50 (p.o.) | Reversed depressive-like behavior and oxidative stress[4] |
| This compound III | Forced Swimming Test | Mouse | 25, 50 (i.p.) | Decreased immobility time[3] |
| This compound III | Elevated Plus Maze | Mouse | 25, 50 (p.o.) | Increased time and entries in open arms (anxiolytic)[5] |
| this compound IV | Corticosterone-induced Depression | Mouse | Not specified | Reversed depressive- and anxious-like behavior[6] |
Key Experimental Protocols
Protocol 3: Corticosterone-Induced Depression Model
This protocol uses chronic administration of corticosterone (CORT) to induce a depressive-like phenotype in rodents, mimicking the effects of chronic stress.[4][6]
-
Induction Phase: Administer corticosterone (20 mg/kg, s.c.) or vehicle once daily for 21 consecutive days.[4]
-
Treatment Phase:
-
Behavioral Testing: On day 22, conduct a battery of behavioral tests to assess depressive and anxiolytic-like behaviors. Examples include:
-
Forced Swimming Test (FST) (Protocol 4)
-
Tail Suspension Test (TST)
-
Sucrose Preference Test (Anhedonia)
-
Elevated Plus Maze (EPM) (Protocol 5)
-
-
Neurochemical Analysis: Following behavioral tests, dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).[4] Analyze levels of Brain-Derived Neurotrophic Factor (BDNF) via ELISA and markers of oxidative stress (e.g., lipid peroxidation, glutathione levels).[4]
-
Data Analysis: Use ANOVA followed by an appropriate post-hoc test to compare between the different treatment groups.
Protocol 4: Forced Swimming Test (FST)
This is a widely used test to screen for antidepressant activity, based on the principle of behavioral despair.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test (Day 1, optional but recommended): Place the animal in the cylinder for 15 minutes. This is for habituation.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 5-6 minutes.
-
-
Compound Administration: Administer this compound, vehicle, or reference drug at a specified time (e.g., 60 minutes) before the test session.
-
Scoring: Videotape the session. An observer, blind to the treatment conditions, scores the last 4 minutes of the test. The primary measure is the duration of immobility (time the animal ceases struggling and remains floating, making only small movements to keep its head above water).
-
Data Analysis: Compare immobility time across groups using one-way ANOVA. A significant decrease in immobility is indicative of an antidepressant-like effect.[3][9]
Protocol 5: Elevated Plus Maze (EPM) Test
The EPM is a standard test for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure: Place the mouse in the central square of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes.
-
Compound Administration: Administer this compound (e.g., this compound III, 25 or 50 mg/kg, p.o.), vehicle, or a reference anxiolytic (e.g., Diazepam) at a specified time (e.g., 60 minutes) before the test.[5]
-
Scoring: Use video tracking software or a blind observer to score:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters suggests an anxiolytic effect.[5] Analyze data using one-way ANOVA.
Visualized Mechanisms and Workflows
Caption: Monoamine systems in this compound III's antidepressant effect.[3]
Caption: Neurotrophic and antioxidant mechanisms of Riparins.[4][6]
Other Potential Applications
Smooth Muscle Relaxant Activity
This compound III has been identified as a nonspecific smooth muscle relaxant. Its spasmolytic effect is attributed to the inhibition of Ca²⁺ influx through voltage-dependent channels and the inhibition of intracellular calcium release.[10]
In Vitro Antioxidant and Cytotoxic Activity
Synthetic this compound derivatives have demonstrated antioxidant activity by mitigating TBARS production and scavenging nitric oxide.[11] Additionally, some derivatives (C, D, E, F) showed significant cell growth inhibition (>70%) and cytotoxicity (>80% LDH release) in tumor cell lines, suggesting potential for anticancer research.[11]
Table 4: In Vitro Antioxidant and Cytotoxic Effects of this compound Analogues
| Compound | Activity | Assay | Key Finding |
|---|---|---|---|
| Riparins A-F | Antioxidant | TBARS, NO scavenging | All compounds showed antioxidant activity[11] |
| Riparins C, D, E, F | Cytotoxicity | Tumor Cell Lines | >70% cell growth inhibition[11] |
| Riparins C, D, E, F | Cytotoxicity | LDH Release | >80% LDH release[11] |
Protocol 6: In Vitro Macrophage Activation Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in activated macrophages.
-
Cell Line: J774 macrophages.[1]
-
Cell Culture: Culture cells in appropriate media until confluent. Seed cells in 96-well plates and allow them to adhere.
-
Treatment:
-
Macrophage Activation: Stimulate the cells with LPS (500 ng/mL) and IFN-γ (5 ng/mL) to induce an inflammatory response and NO production.[1] Incubate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect the cell-free supernatants.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis: Compare the nitrite concentrations in the supernatants of treated cells to the stimulated vehicle control. Use ANOVA followed by Tukey's test. A reduction in nitrite indicates an anti-inflammatory effect.[1]
References
- 1. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound IV in Models of Pain and Inflammation [agris.fao.org]
- 3. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of (O-methyl)-N-2,6-dihydroxybenzoyl-tyramine (this compound III) from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal effect of this compound IV in depression and anxiety caused by corticosterone chronic administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Riparin for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Riparin, a class of alkaloids with promising pharmacological activities, for preclinical evaluation. Due to the low aqueous solubility of Riparins, appropriate formulation strategies are crucial for achieving accurate and reproducible results in in vivo studies. This document outlines various formulation approaches, detailed experimental protocols, and summarizes available preclinical data to facilitate further research and development.
Introduction to this compound and Formulation Challenges
Riparins are a group of natural and synthetic alkamides that have demonstrated a range of pharmacological effects, including anti-inflammatory, antinociceptive, and anxiolytic properties in preclinical studies[1]. However, their progression through the drug development pipeline is hampered by poor water solubility, which can lead to low oral bioavailability and limit their therapeutic application[2]. To address this challenge, various formulation strategies can be employed to enhance the solubility and dissolution rate of this compound compounds.
Formulation Strategies for this compound
Several techniques can be utilized to improve the solubility and bioavailability of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications[3][4][5][6].
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate[3][5][6].
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its wettability and dissolution[6].
-
Inclusion Complexes: Encapsulating this compound molecules within cyclodextrin cavities can significantly increase their aqueous solubility[2].
Chemical Modifications:
-
Salt Formation: While not extensively reported for Riparins, creating a salt form of the molecule could improve solubility if ionizable groups are present.
-
Prodrugs: Designing a more soluble prodrug that converts to the active this compound in vivo is another potential strategy.
This document will focus on two promising formulation approaches for which experimental data is available: nanohybrids and inclusion complexes .
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on various this compound compounds.
Table 1: Preclinical Efficacy of this compound Compounds
| This compound Type | Pharmacological Activity | Animal Model | Route of Administration | Effective Dose / ED50 | Reference |
| This compound I | Antinociceptive | Mouse (formalin test) | Intraperitoneal (i.p.) | 22.93 mg/kg | [1] |
| This compound II | Antinociceptive | Mouse (formalin test) | Intraperitoneal (i.p.) | 114.2 mg/kg | [1] |
| This compound III | Antinociceptive | Mouse (formalin test) | Intraperitoneal (i.p.) | 31.05 mg/kg | [1] |
| This compound IV | Antinociceptive | Mouse (formalin test) | Intraperitoneal (i.p.) | 6.63 mg/kg | [1] |
| This compound IV | Anti-inflammatory (paw edema) | Mouse (CFA-induced) | Intraperitoneal (i.p.) | 6.25 mg/kg | [1] |
| This compound A | Anxiolytic | Mouse | Oral | 200 mg/kg | --- |
| This compound II | Anti-inflammatory (asthma) | Rat | Oral | 50 mg/kg | [7] |
Table 2: Preclinical Toxicity of this compound A
| Parameter | Animal Model | Route of Administration | Value | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | Mouse | Oral (acute) | 200 mg/kg | --- |
Experimental Protocols
Preparation of this compound-A Laponite Nanohybrid
This protocol is adapted from a study that successfully increased the aqueous solubility of this compound-A[2].
Materials:
-
This compound-A
-
Laponite XLG
-
Ethanol (analytical grade)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Preparation of this compound-A Solution: Prepare an ethanolic solution of this compound-A at a desired concentration.
-
Preparation of Laponite Dispersion: Prepare an aqueous dispersion of Laponite XLG (e.g., 1.2% w/v) by slowly adding the Laponite powder to deionized water under continuous magnetic stirring. Stir until a homogenous dispersion is formed.
-
Formation of the Nanohybrid:
-
Slowly add the ethanolic solution of this compound-A to the aqueous dispersion of Laponite at a 1:10 (w/w) ratio of this compound-A to Laponite.
-
Homogenize the mixture using a magnetic stirrer at room temperature for 48 hours.
-
-
Lyophilization: Freeze the resulting dispersion and lyophilize it to obtain a dry powder of the this compound-A/Laponite nanohybrid.
-
Storage: Store the lyophilized nanohybrid in a desiccator to prevent moisture absorption.
General Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This is a general protocol for preparing inclusion complexes, which has been shown to be effective for poorly water-soluble drugs.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin (e.g., HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Cyclodextrin Slurry Preparation: Place the required amount of cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a thick paste.
-
Incorporation of this compound: Dissolve the this compound in a minimal amount of ethanol and add it dropwise to the cyclodextrin paste while continuously triturating with the pestle.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity. The consistency of the paste should be maintained by adding small amounts of the solvent mixture if necessary.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a well-closed container in a cool, dry place.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the pharmacological effects of different this compound compounds.
Experimental Workflows
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent low aqueous solubility. The formulation strategies and protocols outlined in these application notes, particularly the use of nanohybrids and cyclodextrin inclusion complexes, provide a solid foundation for researchers. While promising efficacy data exists, the significant gap in preclinical pharmacokinetic and comprehensive toxicity data for the this compound family of compounds must be addressed in future studies to fully realize their therapeutic potential.
References
- 1. research.utu.fi [research.utu.fi]
- 2. Antiparasitic, structural, pharmacokinetic, and toxicological properties of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Riparin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to evaluate the anti-inflammatory properties of Riparin, a class of naturally occurring alkamides. The protocols outlined below cover both in vivo and in vitro models to assess the efficacy and elucidate the potential mechanisms of action of this compound and its analogues.
Introduction to this compound's Anti-inflammatory Potential
Riparins are a group of alkamides isolated from plants of the Aniba genus, which have demonstrated a range of pharmacological activities. Several studies have highlighted their anti-inflammatory effects, making them promising candidates for the development of new therapeutic agents. Different forms, such as this compound A, II, and IV, have been investigated, showing varying degrees of efficacy in preclinical models of inflammation. The primary mechanisms appear to involve the modulation of neutrophil migration and the inhibition of pro-inflammatory mediators, including prostaglandins and cytokines.[1][2][3]
In Vivo Models for Assessing Anti-inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound in a whole organism.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[4][5][6][7]
Experimental Protocol:
-
Animals: Male Wistar rats (180-250 g) or Swiss mice (25-30 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., 5% Tween 80 in saline), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A positive control group receives a standard anti-inflammatory drug like indomethacin or dexamethasone. The vehicle control group receives only the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
The CFA model induces a more chronic inflammatory state, which is useful for studying the long-term anti-inflammatory effects of this compound.[4][8][9][10]
Experimental Protocol:
-
Animals and Acclimatization: Similar to the carrageenan model.
-
Induction of Inflammation: 20 µL of CFA is injected into the intraplantar surface of the right hind paw of mice.
-
Treatment: this compound or a reference drug (e.g., dexamethasone) is administered (e.g., i.p.) 40 minutes before the CFA injection.
-
Assessment of Edema and Hyperalgesia: Paw thickness is measured with a digital caliper, and pain sensitivity (hyperalgesia) can be assessed using a pressure application measurement device at various time points (e.g., 2, 4, 8, and 24 hours) post-CFA injection.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of inflammatory mediators.
Carrageenan-Induced Peritonitis
This model is used to evaluate the effect of this compound on leukocyte migration, a key event in the inflammatory process.[11][12][13][14][15]
Experimental Protocol:
-
Animals and Treatment: Mice are treated with this compound, vehicle, or a reference drug as described previously.
-
Induction of Peritonitis: One hour after treatment, 1 mL of 1% carrageenan solution is injected into the peritoneal cavity.
-
Peritoneal Lavage: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with 3-5 mL of sterile saline containing heparin.
-
Leukocyte Count: The peritoneal fluid is collected, and the total number of leukocytes is determined using a Neubauer chamber after staining with Turk's solution. Differential cell counts can be performed on stained cytospin preparations to identify neutrophils and mononuclear cells.
-
Measurement of Inflammatory Mediators: The supernatant of the peritoneal lavage fluid can be used to measure the levels of cytokines, nitric oxide, and myeloperoxidase activity.
In Vitro Models for Mechanistic Studies
In vitro assays are essential for dissecting the molecular mechanisms underlying this compound's anti-inflammatory effects.
Macrophage Cell Culture and Stimulation
Murine macrophage cell lines, such as RAW 264.7 or J774, are commonly used. These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Protocol:
-
Cell Culture: Macrophages are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well or 24-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/mL) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.
-
Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) before the supernatant and cell lysates are collected for further analysis.
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18][19]
Experimental Protocol:
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control group.
Measurement of Inflammatory Mediators
Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. Its concentration can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20][21][22][23][24]
Experimental Protocol:
-
Sample Collection: After treating and stimulating the cells as described in 3.1, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[25][26][27][28][29]
Experimental Protocol:
-
Sample Preparation: Cell culture supernatants or tissue homogenates are collected and centrifuged to remove debris.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop a color reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are calculated.
PGE2 is a key mediator of inflammation, and its levels can be measured by radioimmunoassay or ELISA.[30][31][32]
Experimental Protocol:
-
Sample Collection: Paw tissue from in vivo experiments is homogenized in a suitable buffer.
-
Measurement: PGE2 levels are quantified using a commercially available ELISA kit, following the manufacturer's protocol.
MPO is an enzyme found in neutrophils, and its activity in tissues is an indicator of neutrophil infiltration.[1][2][33][34][35]
Experimental Protocol:
-
Tissue Homogenization: Paw tissue is homogenized in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide).
-
Assay: The MPO activity in the supernatant is determined colorimetrically using a substrate such as o-dianisidine dihydrochloride in the presence of hydrogen peroxide. The change in absorbance is measured over time.
Western Blot Analysis for Signaling Pathways
To investigate the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPK, the expression and phosphorylation of key proteins can be analyzed by Western blotting.
Experimental Protocol:
-
Protein Extraction: Following treatment and stimulation, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, p38, JNK).
-
Detection: After incubation with a secondary antibody conjugated to HRP, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to assess the activation of the signaling pathways.
Data Presentation
Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | 1.25 ± 0.10 | - |
| This compound | 10 | 0.95 ± 0.08 | 24.0 |
| This compound | 25 | 0.70 ± 0.06 | 44.0 |
| Indomethacin | 10 | 0.65 ± 0.05 | 48.0 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. |
Table 2: Effect of this compound on LPS-Induced NO and Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.2 | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | - | 25.6 ± 2.1 | 1520 ± 110 | 1250 ± 98 |
| This compound + LPS | 10 | 18.4 ± 1.5 | 1150 ± 95 | 980 ± 80 |
| This compound + LPS | 50 | 9.8 ± 0.9 | 780 ± 65 | 650 ± 55** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the LPS alone group. |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Hypothesized mechanism of this compound on NF-κB and MAPK signaling pathways.
Caption: Logical relationship of experimental approaches for this compound evaluation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-induced inflammation promotes ROS generation and neutrophil extracellular trap formation in a mouse model of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of carrageenan-induced acute inflammation in mice by oral administration of anthocyanin mixture from wild mulberry and cyanidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay for Determination of Macrophage Viability [bio-protocol.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. 4.6. Cell Viability Assay [bio-protocol.org]
- 19. broadpharm.com [broadpharm.com]
- 20. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bmgrp.com [bmgrp.com]
- 29. diva-portal.org [diva-portal.org]
- 30. cloud-clone.com [cloud-clone.com]
- 31. raybiotech.com [raybiotech.com]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. researchgate.net [researchgate.net]
- 34. nwlifescience.com [nwlifescience.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: A Comprehensive Framework for Evaluating the Anxiolytic Properties of Riparin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the preclinical evaluation of Riparin, a class of naturally derived or synthetic alkamides, for its potential anxiolytic (anti-anxiety) properties. The protocols and methodologies outlined herein are based on established and validated models in anxiety research, ensuring robust and reproducible data collection.
Introduction: The Therapeutic Potential of this compound
Riparins are a class of alkamide compounds isolated from plants such as Aniba riparia or produced synthetically.[1] Preclinical studies have indicated that various forms of this compound (e.g., this compound A, II, III) possess significant anxiolytic and antidepressant-like effects in animal models.[2][3][4][5][6] These compounds are thought to exert their effects through modulation of monoaminergic systems, including serotonergic, dopaminergic, and noradrenergic pathways.[2] Furthermore, evidence suggests involvement in reducing stress hormones like cortisol, modulating Brain-Derived Neurotrophic Factor (BDNF), and counteracting oxidative stress.[7][8][9]
This guide presents a multi-tiered approach, beginning with behavioral screening to confirm anxiolytic efficacy and progressing to biochemical assays to elucidate the underlying mechanisms of action.
Overall Experimental Workflow
The investigation into this compound's anxiolytic properties should follow a structured, multi-phase approach. The workflow begins with initial behavioral screening in established rodent models of anxiety, followed by deeper mechanistic studies involving biochemical and molecular analysis.
References
- 1. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights about the antidepressant-like effects of this compound A in a chronic murine model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of effects of N-(2-hydroxybenzoyl) tyramine (this compound II) from Aniba riparia (NEES) MEZ (Lauracea) in anxiety models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antianxiety and antidepressant effects of this compound III from Aniba riparia (Nees) Mez (Lauraceae) in mice | Semantic Scholar [semanticscholar.org]
- 7. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is this compound III a promising drug in the treatment for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Riparin's Impact on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various techniques for evaluating the effects of Riparin, a class of naturally occurring and synthetic alkamides, on key neurotransmitter systems. The protocols outlined below are designed to facilitate research into the anxiolytic, antidepressant, and neuroprotective properties of this compound by detailing methods for assessing its interaction with monoaminergic systems, cholinergic pathways, and neurotrophic factor levels.
Monoamine Oxidase (MAO) Inhibition Assay
Application Note:
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs. Preliminary studies suggest that the antidepressant-like effects of Riparins may involve the monoaminergic system.[1][2] An in vitro MAO inhibition assay is a primary step in determining if this compound directly interacts with and inhibits these enzymes.
Data Presentation:
| Compound | Target | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound I | MAO-A | Data not available | - | Clorgyline | ~0.011 |
| This compound I | MAO-B | Data not available | - | Pargyline | ~0.404 |
| This compound II | MAO-A | Data not available | - | Clorgyline | ~0.011 |
| This compound II | MAO-B | Data not available | - | Pargyline | ~0.404 |
| This compound III | MAO-A | Data not available | - | Clorgyline | ~0.011 |
| This compound III | MAO-B | Data not available | - | Pargyline | ~0.404 |
IC50 values for reference compounds are approximate and can vary based on assay conditions.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and standard laboratory procedures.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
MAO-A specific inhibitor (Clorgyline)
-
MAO-B specific inhibitor (Pargyline)
-
This compound compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, HRP, and fluorescent probe in assay buffer according to manufacturer's instructions. Prepare serial dilutions of this compound compounds and reference inhibitors.
-
Assay Setup: To each well of the microplate, add 45 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).
-
Inhibitor Addition: Add 5 µL of this compound solution, reference inhibitor, or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitors and enzymes.
-
Reaction Initiation: Prepare a master reaction mix containing the substrate, HRP, and fluorescent probe. Add 50 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note:
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synapse, a therapeutic strategy for Alzheimer's disease. Given the neuroprotective effects reported for some Riparins, assessing their potential to inhibit AChE is a valuable step in characterizing their pharmacological profile.
Data Presentation:
Specific IC50 values for this compound's inhibition of AChE are not currently available in the literature. The following table provides a template for presenting such data.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound I | AChE | Data not available | - | Donepezil | ~0.02 |
| This compound II | AChE | Data not available | - | Donepezil | ~0.02 |
| This compound III | AChE | Data not available | - | Donepezil | ~0.02 |
IC50 values for reference compounds are approximate and can vary based on assay conditions.
Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
AChE inhibitor (e.g., Donepezil)
-
This compound compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
96-well clear microplates
-
Microplate reader (spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in assay buffer. Prepare serial dilutions of this compound and Donepezil.
-
Assay Setup: In a 96-well plate, add 25 µL of each concentration of this compound or reference inhibitor. Add 50 µL of AChE solution to each well. For the blank, add 75 µL of buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of DTNB solution to each well, followed by 25 µL of ATCI solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Serotonin and Dopamine Receptor Binding Assays
Application Note:
Studies have indicated that the antidepressant-like effects of Riparins are dependent on their interaction with serotonergic and dopaminergic systems.[1][2][3] Specifically, the effects of this compound I and III appear to be mediated through D1, D2, and 5-HT2A/2C receptors.[1][3] Radioligand binding assays are essential for determining the affinity (Ki) of this compound for these receptors, providing direct evidence of interaction.
Data Presentation:
Direct binding affinity data (Ki) for this compound compounds at serotonin and dopamine receptors are not available in the published literature. The tables below are templates for presenting such data.
Serotonin Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|---|---|
| This compound I | 5-HT2A | [3H]Ketanserin | Data not available | Ritanserin | ~1-5 |
| this compound III | 5-HT2A | [3H]Ketanserin | Data not available | Ritanserin | ~1-5 |
Dopamine Receptor Binding Affinity
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|---|---|
| This compound I | D1 | [3H]SCH23390 | Data not available | SCH23390 | ~0.5-1 |
| This compound I | D2 | [3H]Spiperone | Data not available | Sulpiride | ~10-20 |
| this compound III | D2 | [3H]Spiperone | Data not available | Sulpiride | ~10-20 |
Ki values for reference compounds are approximate and can vary based on assay conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A, D1, D2)
-
Radiolabeled ligand (e.g., [3H]Ketanserin, [3H]SCH23390, [3H]Spiperone)
-
Unlabeled reference compound
-
This compound compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the unlabeled reference compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the this compound compound or unlabeled reference compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Level Measurement
Application Note:
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This method can be used to assess how this compound administration affects the release and clearance of serotonin, dopamine, and norepinephrine in brain areas relevant to anxiety and depression, such as the prefrontal cortex, hippocampus, and striatum.
Data Presentation:
The results of microdialysis studies are typically presented as a percentage change from baseline neurotransmitter levels over time following this compound administration.
| Brain Region | Neurotransmitter | Peak Effect (% Baseline) | Time to Peak (min) |
| Prefrontal Cortex | Serotonin (5-HT) | To be determined | To be determined |
| Prefrontal Cortex | Dopamine (DA) | To be determined | To be determined |
| Hippocampus | Serotonin (5-HT) | To be determined | To be determined |
| Striatum | Dopamine (DA) | To be determined | To be determined |
Experimental Protocol: In Vivo Microdialysis in Rodents
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) system
-
This compound solution for administration (e.g., i.p., p.o.)
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent using a stereotaxic apparatus. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.
-
Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration and plot the data over time.
Measurement of Brain-Derived Neurotrophic Factor (BDNF) Levels
Application Note:
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Altered BDNF levels have been implicated in depression and the therapeutic action of antidepressants. Studies have shown that this compound II can reverse corticosterone-induced decreases in BDNF levels, suggesting a role for neurotrophic mechanisms in its antidepressant-like effects. An enzyme-linked immunosorbent assay (ELISA) is a common and reliable method for quantifying BDNF levels in brain tissue.
Data Presentation:
BDNF levels are typically expressed as pg/mg of total protein in the tissue homogenate.
| Brain Region | Treatment Group | BDNF Level (pg/mg protein) | % Change vs. Control |
| Hippocampus | Vehicle Control | To be determined | - |
| Hippocampus | Stress Model | To be determined | To be determined |
| Hippocampus | Stress + this compound | To be determined | To be determined |
| Prefrontal Cortex | Vehicle Control | To be determined | - |
| Prefrontal Cortex | Stress Model | To be determined | To be determined |
| Prefrontal Cortex | Stress + this compound | To be determined | To be determined |
Experimental Protocol: BDNF ELISA
Materials:
-
Brain tissue from experimental animals (e.g., hippocampus, prefrontal cortex)
-
BDNF ELISA kit (commercially available)
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest and homogenize it in ice-cold lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including BDNF.
-
Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay.
-
ELISA Procedure: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known BDNF standards. Use this curve to calculate the concentration of BDNF in each sample. Normalize the BDNF concentration to the total protein concentration for each sample.
References
- 1. Involvement of monoaminergic system in the antidepressant-like effect of this compound I from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Riparin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Riparin A and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, particularly when utilizing the Schotten-Baumann reaction, a widely employed method for this process.
dot
Caption: Troubleshooting flowchart for low this compound yield.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents: The acyl chloride may have hydrolyzed, or the amine may be of poor quality. | Use freshly opened or purified reagents. Ensure the amine is free of excess moisture. |
| Insufficient Mixing: In a biphasic Schotten-Baumann reaction, inadequate stirring can limit the interaction between reactants. | Increase the stirring speed to ensure the formation of a fine emulsion. | |
| Incorrect pH: The reaction requires a basic medium to neutralize the HCl produced. If the pH is too low, the amine will be protonated and become non-nucleophilic. | Maintain a pH between 8 and 10 in the aqueous layer throughout the addition of the acyl chloride. | |
| Presence of Significant Byproducts | Hydrolysis of Acyl Chloride: The acyl chloride can react with water or hydroxide ions to form the corresponding carboxylic acid. | Add the acyl chloride slowly and at a low temperature (0-5 °C). Vigorous stirring is crucial to ensure it reacts with the amine rather than water.[1] |
| Cannizzaro Reaction: If the amine starting material contains an aldehyde group, it can undergo a disproportionation reaction under strongly basic conditions.[1] | Maintain the pH at the lower end of the optimal range (around 8-9) to minimize this side reaction.[1] | |
| Difficult Product Purification | Contamination with Starting Materials: Unreacted amine or acyl chloride (or its hydrolysis product) can complicate purification. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). During workup, wash the organic layer with dilute acid to remove unreacted amine and with a mild base to remove the carboxylic acid byproduct. |
| Product and Impurities have Similar Polarity: This can make separation by column chromatography challenging. | If column chromatography is not effective, consider recrystallization from a suitable solvent system. Experiment with different solvent mixtures to achieve optimal separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the Schotten-Baumann synthesis of this compound A?
A biphasic solvent system is typically used.[2] A common choice is an organic solvent like dichloromethane (DCM) or diethyl ether to dissolve the amine and acyl chloride, and an aqueous solution of a base (e.g., 10% sodium hydroxide) to neutralize the generated HCl.[1][2]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: What are some alternative methods to the Schotten-Baumann reaction for synthesizing Riparins?
Amide coupling reagents can be used to form the amide bond directly from a carboxylic acid and an amine, avoiding the need for an acyl chloride.[3] Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]
Q4: My this compound product is an oil, making purification by recrystallization difficult. What should I do?
If the product is an oil, purification by column chromatography on silica gel is the recommended method. If the oil is still impure after chromatography, you can try dissolving it in a minimal amount of a suitable solvent and precipitating it by adding a non-solvent.
Data Presentation
Table 1: Comparison of Amide Synthesis Methods and Typical Yields
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) |
| Schotten-Baumann | Acyl chloride, Amine | Aqueous NaOH or Pyridine | 70-90%[3] |
| Amide Coupling | Carboxylic acid, Amine | EDC, HOBt, DIPEA | 60-95%[3] |
| Catalytic Amidation | Carboxylic acid, Amine | Ru-based catalyst, Acetylene | Up to 99%[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound A via Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of this compound A from 3,4,5-trimethoxybenzoyl chloride and phenethylamine.
Materials:
-
3,4,5-trimethoxybenzoyl chloride
-
Phenethylamine
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve phenethylamine (1 equivalent) in dichloromethane.
-
Base Addition: Add the 10% aqueous sodium hydroxide solution to the flask.
-
Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound A.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water.
Visualizations
dot
Caption: Experimental workflow for this compound A synthesis.
References
Technical Support Center: Purification of Natural Riparins
Welcome to the technical support center for the purification of natural Riparins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of Riparins from natural sources, primarily Aniba riparia.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Riparins from their natural source, Aniba riparia?
A1: The primary challenge lies in the complex chemical matrix of the plant material. Aniba riparia contains a diverse array of secondary metabolites, including other alkamides, flavonoids, pyrones, neolignans, terpenoids, and benzenoids, which often have similar physicochemical properties to Riparins, making separation difficult.[1][2][3] Additionally, Riparins themselves are a group of structurally related alkaloids, further complicating their separation from one another.
Q2: What are Riparins, and what is their chemical nature?
A2: Riparins are a class of alkamides, which are alkaloids with an amide functional group.[4][5] They are known to be liposoluble molecules with moderate water solubility, classifying them as amphiphilic.[6][7] This property influences the choice of solvents for extraction and chromatography.
Q3: Which solvents are best for the initial extraction of Riparins from plant material?
A3: The choice of solvent depends on the desired selectivity. Non-polar solvents like hexane can be used for initial defatting.[8] For the extraction of alkamides like Riparins, solvents such as methanol, ethanol, or chloroform are commonly used.[8][9] Sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can provide initial fractionation of the extract.[4]
Q4: What are the most common techniques for purifying Riparins?
A4: A multi-step approach is typically required. This usually involves:
-
Solvent Extraction: To obtain a crude extract from the plant material.[8][9]
-
Column Chromatography: Often, a combination of normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography is used for fractionation.[9]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual Riparins.[8][9]
-
Crystallization: To obtain highly pure Riparin crystals.[10][11][12]
Q5: How can I assess the purity of my this compound samples?
A5: Purity assessment is crucial at each stage of the purification process.[13] Common methods include:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for purity assessment.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both structural elucidation and quantitative purity assessment (qHNMR).[13]
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification.[13]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of Riparins, presented in a question-and-answer format.
Extraction Issues
| Question/Issue | Possible Cause | Suggested Solution |
| Low yield of Riparins in the crude extract. | 1. Inappropriate solvent used for extraction. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material, leading to poor solvent penetration.[8] | 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).[9] 2. Increase extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.[9] 3. Ensure the plant material is finely powdered to maximize surface area.[8] |
| Extract is very oily or waxy. | High content of fats and lipids in the plant material. | Perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether to remove fats and oils before extracting with a more polar solvent for the Riparins.[8] |
Chromatography (HPLC & Column) Troubleshooting
| Question/Issue | Possible Cause | Suggested Solution |
| Poor separation of Riparins from other compounds (co-elution). | 1. Incorrect mobile phase composition. 2. Inappropriate stationary phase. 3. Column overloading. | 1. Optimize the mobile phase. For normal phase, adjust the ratio of non-polar and polar solvents. For reverse phase, optimize the water/organic solvent gradient.[16][17][18] 2. Try a different stationary phase (e.g., if using silica, try a bonded phase like diol or cyano, or switch to reverse phase). 3. Reduce the amount of sample loaded onto the column.[18] |
| Peak tailing in HPLC chromatograms. | 1. Secondary interactions with the stationary phase (e.g., silanol groups on silica). 2. Column contamination or degradation. 3. Mismatched solvent between the sample and mobile phase.[19] | 1. For normal phase, add a small amount of a polar modifier (like triethylamine for basic compounds) to the mobile phase. For reverse phase, adjust the pH.[20] 2. Wash the column with a strong solvent or replace it if it's old.[20] 3. Dissolve the sample in the initial mobile phase whenever possible.[19] |
| Irreproducible retention times. | 1. Inconsistent mobile phase preparation.[21] 2. Column not properly equilibrated.[22] 3. Fluctuations in temperature.[22] | 1. Prepare the mobile phase carefully, measuring components by weight if possible.[21] 2. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[22] 3. Use a column oven to maintain a constant temperature.[22] |
| High backpressure in the HPLC system. | 1. Blockage in the system (e.g., guard column, column frit). 2. Column contamination and packing bed collapse. 3. Sample precipitation in the mobile phase. | 1. Replace the guard column or column inlet frit.[20] Try back-flushing the column. 2. Wash the column with a series of strong solvents.[20] 3. Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm filter. |
Crystallization Issues
| Question/Issue | Possible Cause | Suggested Solution |
| This compound sample fails to crystallize, remains an oil or amorphous solid. | 1. Presence of impurities that inhibit crystal lattice formation. 2. The compound is not sufficiently supersaturated. 3. Inappropriate solvent system. | 1. Further purify the sample using preparative HPLC. Even small amounts of impurities can prevent crystallization.[10] 2. Slowly evaporate the solvent or use an anti-solvent to gradually increase the concentration.[12] 3. Screen a variety of solvents and solvent mixtures to find one where the this compound has moderate solubility.[12] |
| Formation of very small crystals or a powder. | Rapid nucleation due to high supersaturation. | Slow down the crystallization process. This can be achieved by slower evaporation of the solvent, slower cooling, or slower addition of an anti-solvent.[12] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on common practices for the purification of alkamides and other natural products. They should be optimized for your specific experimental conditions.
Protocol 1: General Extraction and Fractionation of Riparins
-
Preparation of Plant Material: Dry the leaves or fruits of Aniba riparia at room temperature and grind them into a fine powder.
-
Defatting (Optional): Macerate the powdered plant material in n-hexane for 24-48 hours at room temperature to remove non-polar compounds like fats and waxes. Filter and discard the hexane extract.
-
Extraction: Macerate the defatted plant material in methanol or ethanol for 48-72 hours at room temperature, with occasional agitation. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Solvent-Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and then n-butanol. This will yield fractions with different polarities.
-
Monitoring: Monitor the presence of Riparins in each fraction using TLC or HPLC analysis.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the this compound-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., hexane:ethyl acetate 95:5, 90:10, 80:20, etc.).
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC. Combine fractions that show a similar profile and contain the target this compound(s).
-
Further Purification: The combined fractions may require further purification using reversed-phase column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of Riparins from Aniba riparia.
Troubleshooting Logic for Poor HPLC Separation
Caption: A decision tree for troubleshooting poor separation in HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Diversity and Therapeutic Effects of Essential Oils of Aniba Species from the Amazon: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. study.com [study.com]
- 9. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 16. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. ijsdr.org [ijsdr.org]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. Normal Phase Chromatography [labbulletin.com]
Technical Support Center: Optimizing Riparin Dosage for Animal Studies
Welcome to the technical support center for researchers utilizing Riparin in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the different types of Riparins and their primary effects?
A1: Riparins are a class of alkamides with various pharmacological activities. The most commonly studied include this compound I, II, III, and IV, each exhibiting distinct properties.
-
This compound I: Shows potential as an antidepressant, neuroprotective, and antioxidant agent.[1][2]
-
This compound II: Known for its anti-inflammatory, antidepressant, and anxiolytic effects.[3][4][5] It has also been studied for its synergistic effects with other drugs in treating asthma.[6]
-
This compound III: Primarily investigated for its anxiolytic-like effects.[7][8]
-
This compound IV: Demonstrates antinociceptive (pain-relieving) and anti-inflammatory properties, as well as neuroprotective effects against cognitive impairment.[9][10][11]
-
This compound A: A synthetic analog with significant antidepressant activity and mild anxiolytic-like effects.[12]
Q2: What are the recommended starting dosages for this compound in rodent models?
A2: The optimal dosage of this compound depends on the specific this compound type, the animal model, the route of administration, and the intended pharmacological effect. Below is a summary of dosages reported in the literature.
This compound Dosage Summary in Rodent Models
| This compound Type | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| This compound I | Female Mice | Oral (p.o.) | 50 mg/kg | Antidepressant, Neuroprotective, Antioxidant | [1][2] |
| This compound II | Male Wistar Rats | Oral (gavage) | 25 - 50 mg/kg | Anti-inflammatory | [3] |
| Male Mice | Intraperitoneal (i.p.), Oral (p.o.) | 25 - 50 mg/kg | Antidepressant | [5] | |
| Mice | Oral (p.o.) | 50 mg/kg | Ameliorates depressive-like behavior | [4] | |
| Sprague-Dawley Rats | Not specified | 50 mg/kg | Anti-inflammatory (Asthma model) | [6] | |
| This compound III | Wistar Rats | Intravenous (i.v.) | 5 mg/kg | Anxiolytic | [7][8] |
| This compound IV | Swiss Mice | Intraperitoneal (i.p.) | 1.56 - 25 mg/kg | Antinociceptive, Anti-inflammatory | [9] |
| Female Swiss Mice | Oral (gavage) | 50 mg/kg | Neuroprotective | [11] | |
| This compound A | Rats | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Antidepressant | [12] |
Q3: How should I prepare this compound for administration?
A3: The solubility of Riparins can be a challenge. For intravenous administration of this compound III, a solution was prepared by diluting it in ultra-pure water with 0.1% of cremophor EL.[7] For intraperitoneal injection of this compound IV, it was dissolved in a vehicle of 5% Tween 80 in saline.[9] It is crucial to select a vehicle that is non-toxic and appropriate for the chosen route of administration. Always perform a small-scale solubility test with your chosen vehicle before preparing the final dosing solution.
Troubleshooting Guide
Problem 1: I am not observing the expected pharmacological effect.
-
Dosage Optimization: The effective dose can vary significantly between different this compound analogs and experimental models. Refer to the dosage summary table and consider performing a dose-response study to determine the optimal concentration for your specific model and endpoint.
-
Route of Administration: The bioavailability of this compound can differ based on the administration route. Oral gavage and intraperitoneal injections are common, but intravenous administration may be necessary for certain applications to achieve higher systemic exposure.[7][8]
-
Timing of Administration: The timing of this compound administration relative to the experimental challenge is critical. For instance, in inflammation models, this compound IV was administered 40 minutes before the inflammatory stimulus.[9]
-
Compound Stability: Ensure the stability of your this compound stock solution. Store it appropriately, protected from light and at the recommended temperature.
Problem 2: I am observing signs of toxicity or adverse effects in my animals.
-
Vehicle Toxicity: The vehicle used to dissolve this compound can sometimes cause adverse effects. Ensure the vehicle and its concentration are well-tolerated in your animal model. Consider running a vehicle-only control group.
-
Dosage Reduction: If you observe adverse effects, reduce the dosage. It is always advisable to start with a lower dose and titrate up.
-
Route-Specific Issues: Intraperitoneal injections carry the risk of accidental injection into an organ.[13][14][15] Ensure proper technique to minimize this risk. For oral gavage, incorrect tube placement can cause esophageal or gastric injury.[16]
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound II in Rats (Carrageenan-Induced Paw Edema)
This protocol is adapted from a study evaluating the anti-inflammatory effects of this compound II.[3]
-
Animals: Male Wistar rats (180-240g).
-
Groups:
-
Control group (vehicle).
-
This compound II group (25 mg/kg, p.o.).
-
This compound II group (50 mg/kg, p.o.).
-
Positive control group (e.g., Indomethacin 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound II or vehicle by oral gavage.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The anti-inflammatory effect is determined by the reduction in paw edema volume in the this compound II-treated groups compared to the control group.
Protocol 2: Assessment of Antidepressant-like Activity of this compound A in Rats (Forced Swim Test)
This protocol is based on a study investigating the antidepressant properties of this compound A.[12]
-
Animals: Male rats.
-
Groups:
-
Control group (vehicle).
-
This compound A group (2.5 mg/kg, i.p.).
-
This compound A group (5.0 mg/kg, i.p.).
-
This compound A group (10 mg/kg, i.p.).
-
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually in a cylinder containing water (25°C) for 15 minutes.
-
Test session (Day 2): Administer this compound A or vehicle intraperitoneally. 30 minutes after injection, place the rats back into the water-filled cylinder for 5 minutes.
-
Record the total time the animal remains immobile during the 5-minute test session.
-
-
Endpoint: A significant decrease in immobility time in the this compound A-treated groups compared to the control group is indicative of an antidepressant-like effect.
Visualizations
References
- 1. Neuroprotective and Antioxidant Effects of this compound I in a Model of Depression Induced by Corticosterone in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound II potentials the effect of ephedrine on inflammation and remodelling in the airway of rats suffering from asthma by regulating transforming growth factor-β/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The neuroprotective effect of this compound IV on oxidative stress and neuroinflammation related to chronic stress-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. research.uky.edu [research.uky.edu]
- 16. researchgate.net [researchgate.net]
Riparin Solubility Solutions: A Technical Support Center
Welcome to the Technical Support Center for Riparin research. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample not dissolving in aqueous buffers?
This compound, particularly this compound A, is a naturally derived compound with well-documented pharmacological activities, including anxiolytic, anti-inflammatory, and antinociceptive effects. However, its therapeutic application is often limited by its hydrophobic nature and consequently, very low solubility in water and aqueous buffer systems. This poor solubility can lead to challenges in conducting in vitro assays, achieving therapeutic concentrations in vivo, and developing stable formulations.
Q2: What are the recommended strategies to improve this compound's aqueous solubility?
Several techniques have been successfully employed to enhance the solubility and dissolution rate of this compound and other poorly soluble drugs. The most effective strategies for this compound documented in the literature include:
-
Inclusion Complexation with Cyclodextrins: This involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (a cyclic oligosaccharide), which has a hydrophilic exterior. This complex is more readily soluble in water.
-
Nanohybrid Systems: Forming a nanohybrid with synthetic clays like Laponite can significantly increase the surface area and wettability of this compound, leading to enhanced solubility. This process often results in the amorphization of the drug, which further aids dissolution.
-
Solid Dispersions: This technique involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state. By converting the drug from a crystalline to an amorphous form and increasing its wettability, solid dispersions can dramatically improve dissolution rates.
The choice of method depends on the desired application, available equipment, and required level of solubility enhancement.
Data Summary: Enhanced this compound A Solubility
The following table summarizes the quantitative improvements in this compound A solubility using different formulation strategies.
| Formulation Strategy | Carrier/Excipient | Solubility Increase (%) | Intrinsic Solubility (mM) | Reference |
| Inclusion Complex | β-Cyclodextrin (β-CD) | 240.2% | 1.78 | |
| Nanohybrid System | Laponite (synthetic clay) | 231.0% | 1.78 |
Troubleshooting Guides & Experimental Protocols
Q3: How do I prepare a this compound-Cyclodextrin Inclusion Complex?
Inclusion complexation with β-cyclodextrin (β-CD) is a robust method for increasing this compound's solubility. The kneading method is a common and effective technique that does not require specialized equipment.
Protocol 1: Preparation of this compound/β-CD Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Calculation: Determine the required amounts of this compound and β-CD for a 1:1 molar ratio.
-
Wetting the Carrier: Place the accurately weighed β-CD into a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the β-CD and triturate to form a homogeneous paste.
-
Incorporation of this compound: Add the accurately weighed this compound to the paste.
-
Kneading: Knead the mixture vigorously for 45-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a few more drops of the water:ethanol solvent.
-
Drying: The resulting paste is spread in a thin layer on a glass plate and dried in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, it can be dried in a desiccator.
-
Sieving: The dried complex is scraped, pulverized gently, and passed through a fine-mesh sieve to ensure uniformity.
-
Storage: Store the final product in an airtight, light-resistant container.
Troubleshooting:
-
Problem: The final product shows poor solubility improvement.
-
Possible Cause: Inefficient complexation.
-
Solution: Ensure thorough and consistent kneading for the specified time. The consistency of the paste is critical for facilitating the interaction between this compound and the β-CD cavity. Verify the molar ratio calculation.
-
-
Problem: The product is sticky or oily.
-
Possible Cause: Insufficient drying.
-
Solution: Increase the drying time or temperature slightly (not to exceed the degradation temperature of this compound). Ensure the layer of paste is thin and uniform to facilitate solvent removal.
-
Q4: How can I formulate a this compound Solid Dispersion?
Solid dispersion is a powerful technique for enhancing the dissolution of poorly soluble drugs by converting them into an amorphous state within a hydrophilic carrier. The solvent evaporation method is widely used and avoids thermal degradation.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Suitable organic solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator or water bath
-
Vacuum desiccator
Methodology:
-
Ratio Selection: Prepare different drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5) to find the optimal formulation.
-
Dissolution: Dissolve both the accurately weighed this compound and the hydrophilic carrier in a minimal amount of a suitable organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. A water bath set to a temperature well below the boiling point of the solvent (e.g., 40°C) can be used to facilitate evaporation.
-
Final Drying: A thin film of solid dispersion will form on the flask wall. Scrape this solid mass and place it in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Pulverization & Sieving: The dried solid dispersion is pulverized using a mortar and pestle and sieved to obtain a uniform powder.
-
Storage: Store in a desiccator to prevent moisture absorption, which could cause recrystallization.
Troubleshooting:
-
Problem: The drug recrystallizes over time, reducing solubility.
-
Possible Cause: Inappropriate carrier or drug-to-carrier ratio; moisture absorption.
-
Solution: Increase the proportion of the hydrophilic carrier. Ensure the chosen carrier is appropriate for stabilizing the amorphous form of this compound. Store the final product under strict anhydrous conditions.
-
-
Problem: The dissolution rate is not significantly improved.
-
Possible Cause: Incomplete conversion to an amorphous state.
-
Solution: Confirm the amorphous nature of the dispersion using techniques like PXRD or DSC (see Q6). Ensure a single, clear solution was formed before solvent evaporation.
-
Q5: How do I prepare a this compound-A/Laponite Nanohybrid?
This method utilizes the synthetic clay Laponite to increase the solubility and dissolution rate of this compound A through amorphization and increased surface area.
Protocol 3: Preparation of this compound-A/Laponite Nanohybrid
Materials:
-
This compound A
-
Laponite
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Ratio Selection: A drug-to-clay ratio of 1:10 (w/w) has been shown to be effective.
-
Prepare Solutions:
-
Dissolve the accurately weighed this compound A in ethanol.
-
Disperse the accurately weighed Laponite in distilled water.
-
-
Mixing: Add the ethanolic solution of this compound A to the aqueous dispersion of Laponite.
-
Homogenization: Homogenize the mixture using a magnetic stirrer at room temperature for 48 hours.
-
Lyophilization: Freeze the homogenized dispersion (e.g., using liquid nitrogen) and then lyophilize it (freeze-dry) until all the solvent is removed and a fine powder is obtained.
-
Storage: Store the resulting nanohybrid powder in a desiccator.
Troubleshooting:
-
Problem: this compound A does not fully adsorb onto the Laponite.
-
Possible Cause: Insufficient stirring time or incorrect pH.
-
Solution: Ensure continuous, vigorous stirring for the full 48-hour period to allow for equilibrium. While the published method for this compound A does not specify pH adjustment, for other drugs, pH can influence the surface charge of Laponite and drug interaction.
-
-
Problem: The final product has a coarse, non-uniform texture.
-
Possible Cause: Inefficient lyophilization.
-
Solution: Ensure the sample is completely frozen before applying vacuum. A slow, controlled sublimation process is key to obtaining a fine, uniform powder.
-
Q6: Which analytical techniques can confirm the successful formulation of these systems?
To confirm that you have successfully created an inclusion complex, solid dispersion, or nanohybrid and not just a simple physical mixture, several characterization techniques are essential.
| Technique | Purpose | Expected Result for Successful Formulation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify interactions between this compound and the carrier. | Shifting, broadening, or disappearance of characteristic peaks of this compound (e.g., C=O, N-H stretches), indicating molecular interaction or encapsulation. |
| Differential Scanning Calorimetry (DSC) | To assess the physical state of this compound (crystalline vs. amorphous). | The sharp endothermic peak corresponding to the melting point of crystalline this compound should disappear or significantly broaden and shift in the formulated product. |
| Powder X-ray Diffraction (PXRD) | To confirm the loss of crystallinity. | The sharp, distinct diffraction peaks of crystalline this compound should be absent in the diffractogram of the formulation, which should instead show a diffuse halo pattern characteristic of an amorphous state. |
| Scanning Electron Microscopy (SEM) | To observe changes in particle morphology and surface characteristics. | The original crystalline morphology of this compound (e.g., needle-like crystals) should be replaced by a new, amorphous morphology in the final product. |
| Phase-Solubility Studies | To quantify the increase in solubility and determine the stoichiometry of complexation (for cyclodextrins). | A linear (AL-type) increase in this compound solubility with increasing cyclodextrin concentration, typically indicating a 1:1 complex formation. |
| In Vitro Dissolution Studies | To measure the rate and extent of drug release from the formulation compared to the pure drug. | A significantly faster and more complete dissolution of this compound from the formulation in a given dissolution medium. |
Q7: What is the proposed mechanism of action for this compound?
Understanding the mechanism of action is crucial for experimental design. This compound exhibits several pharmacological effects:
-
Spasmolytic Activity: this compound acts as a nonspecific smooth muscle relaxant. This effect is believed to be mediated by the inhibition of Ca²⁺ influx through voltage-dependent calcium channels and by inhibiting the release of calcium from intracellular stores.
-
Anti-inflammatory and Antinociceptive Activity: Studies on this compound IV suggest its anti-inflammatory and pain-reducing effects are related to its ability to inhibit the production of Prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain sensitization. This compound B has also demonstrated anti-inflammatory, anti-nociceptive, and anti-oxidant actions in vivo.
Visual Guides: Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and biological pathways relevant to your research on this compound.
Caption: Decision workflow for selecting a this compound solubility enhancement strategy.
Caption: General experimental workflow for formulation and analysis.
troubleshooting inconsistent results in Riparin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Riparin in various bioassays. The information is designed to help address common challenges and ensure the generation of consistent and reliable data.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, offering potential causes and solutions in a question-and-answer format.
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
Question: My IC50 values for this compound are inconsistent across different experiments using the same cell line. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[1][2] Here are some potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells in the exponential growth phase and maintain a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[3] |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before and during plating to avoid uneven cell distribution. A cell titration experiment can determine the optimal seeding density for your specific cell line.[3] |
| This compound Stock Solution and Storage | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect the stock solution from light and repeated freeze-thaw cycles to prevent degradation.[4] |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. Determine the maximum tolerated solvent concentration for your cell line (typically <0.5%) and maintain a consistent final concentration across all wells. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium. Precipitated compound will not be bioavailable to the cells, leading to inaccurate IC50 values. |
| Assay Protocol Variations | Strictly adhere to a standardized protocol, including consistent incubation times for cell seeding, compound treatment, and assay reagent addition.[3] |
| Edge Effects | The outer wells of a microplate are prone to evaporation.[1] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| Data Analysis | Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
High Background or Inconsistent Results in Antioxidant Assays (e.g., DPPH Assay)
Question: I'm observing high background absorbance or inconsistent results in my DPPH antioxidant assay with this compound. What are the potential issues?
Answer: Discrepancies in DPPH assays can often be traced back to the stability of the DPPH radical, the nature of the test compound, and the assay conditions.
| Potential Cause | Recommended Solution |
| DPPH Radical Instability | Use a freshly prepared DPPH solution for each experiment, as the radical can degrade over time, especially when exposed to light.[5] |
| Solvent Choice | The choice of solvent can influence the reaction. Ensure this compound is completely dissolved for accurate results. Methanol or ethanol are commonly used.[6] |
| Extract Color Interference | If you are using a colored this compound extract, it can interfere with the spectrophotometric reading at ~517 nm. Run a control with the extract and solvent alone to measure and subtract the background absorbance.[7] |
| Incomplete Reaction | Ensure a sufficient incubation period as specified in your protocol to allow the reaction between the antioxidant and DPPH to reach completion.[7] |
| Precipitation during Assay | If this compound or other components of an extract precipitate when mixed with the DPPH solution, the results will be inaccurate. Centrifuging the final reaction mixture before reading the absorbance may help in some cases. |
| Pipetting Inaccuracy | Inconsistent pipetting of the sample or DPPH reagent will lead to high variability between replicates. Ensure pipettes are calibrated and use proper technique.[7] |
Low or No Nitric Oxide (NO) Production in Anti-Inflammatory Assays (e.g., Griess Assay)
Question: I am not observing significant nitric oxide production in my LPS-stimulated RAW 264.7 cells, or my this compound treatment shows no effect. What could be wrong?
Answer: Issues with NO production assays often relate to cell health, LPS stimulation, or the Griess assay procedure itself.
| Potential Cause | Recommended Solution |
| Cell Health | Ensure RAW 264.7 cells are healthy, in a logarithmic growth phase, and at a low passage number. |
| LPS Stimulation | Use a fresh, properly stored stock of LPS. The final concentration and incubation time are critical for inducing a robust NO response. A typical concentration is 1 µg/mL for 24 hours.[8] |
| Cell Density | The density of RAW 264.7 cells can affect the magnitude of the NO response. Optimize the cell seeding density for your experimental conditions. |
| Griess Reagent Preparation | Prepare the Griess reagent fresh by mixing equal volumes of the sulfanilamide and NED solutions just before use. The mixed reagent is not stable.[9] |
| Interference with Griess Assay | Some compounds can interfere with the Griess reaction. To check for this, you can add this compound to a known concentration of sodium nitrite and see if it alters the absorbance reading. |
| Phenol Red in Medium | Phenol red in the culture medium can interfere with colorimetric assays. It is advisable to use a phenol red-free medium for the final incubation step before performing the Griess assay. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on studies with this compound derivatives, a starting concentration in the low micromolar range (e.g., 1-10 µM) is a reasonable starting point for cytotoxicity screening in cancer cell lines. A wide range of serial dilutions should be tested to determine the full dose-response curve.
Q2: Which cell lines are commonly used for this compound bioassays?
A2: For cytotoxicity, various cancer cell lines such as HL-60 (promyelocytic leukemia), NCI-H292 (lung carcinoma), and HEP-2 (laryngeal carcinoma) have been used for this compound derivatives. For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a standard model.[8]
Q3: What solvent should I use to dissolve this compound?
A3: this compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate culture medium for your experiments, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: How does this compound exert its biological effects?
A4: this compound has been shown to modulate several signaling pathways. For instance, it can ameliorate airway inflammation and remodeling by regulating the TGF-β/Smad3 signaling pathway. Its antioxidant and cytotoxic effects are also subjects of ongoing research.
Experimental Protocols & Data
Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
Experimental Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Representative Cytotoxicity Data for this compound Derivatives
The following table summarizes reported IC50 values for synthetic this compound-derived compounds against various cancer cell lines. These values can serve as a reference for expected potency.
| Cell Line | Cancer Type | This compound Derivative | IC50 (µg/mL) |
| HL-60 | Promyelocytic Leukemia | This compound C | > 50 |
| HL-60 | Promyelocytic Leukemia | This compound D | > 50 |
| HL-60 | Promyelocytic Leukemia | This compound E | 10.8 |
| HL-60 | Promyelocytic Leukemia | This compound F | 3.9 |
| NCI-H292 | Lung Carcinoma | This compound C | 15.6 |
| NCI-H292 | Lung Carcinoma | This compound D | 12.1 |
| NCI-H292 | Lung Carcinoma | This compound E | 11.2 |
| NCI-H292 | Lung Carcinoma | This compound F | 10.5 |
| HEP-2 | Laryngeal Carcinoma | This compound C | 18.2 |
| HEP-2 | Laryngeal Carcinoma | This compound D | 14.3 |
| HEP-2 | Laryngeal Carcinoma | This compound E | 13.5 |
| HEP-2 | Laryngeal Carcinoma | This compound F | 12.8 |
Data is illustrative and based on published findings for this compound derivatives.
Anti-Inflammatory Assay via Nitric Oxide Inhibition
This protocol describes the use of the Griess assay to measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]
-
Sample Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of freshly prepared Griess reagent to each supernatant sample.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Antioxidant Assay using DPPH
This protocol outlines the procedure for evaluating the free radical scavenging activity of this compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and create serial dilutions. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Setup: In a 96-well plate, add 100 µL of the this compound dilutions or controls to triplicate wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Signaling Pathway Diagram
TGF-β/Smad3 Signaling Pathway
This compound has been shown to influence this pathway, which is crucial in cellular processes like inflammation and tissue remodeling.
Caption: The canonical TGF-β signaling cascade leading to changes in gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Riparin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Riparin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming the challenges associated with the low aqueous solubility and bioavailability of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound formulations.
| Question/Issue | Possible Cause(s) | Troubleshooting/Suggested Solution(s) |
| Low Dissolution Rate of this compound-A Nanohybrid | Incomplete amorphization of this compound-A. | Confirm the amorphization of this compound-A in the nanohybrid system using X-ray powder diffraction (XRD). The absence of characteristic crystalline peaks of this compound-A suggests successful amorphization.[1] |
| Insufficient interaction between this compound-A and the carrier (e.g., Laponite). | Verify the interaction by comparing the Fourier-transform infrared spectroscopy (FTIR) spectra of the individual components and the final product. Shifts in characteristic peaks can indicate interaction. Thermal analysis (e.g., DSC, TGA) can also show changes in thermal decomposition and melting points, suggesting complex formation.[1] | |
| Inappropriate drug-to-carrier ratio. | Optimize the ratio of this compound to the carrier. For Laponite-based nanohybrids, the concentration of the clay has been shown to be a statistically significant factor in improving this compound-A solubility.[1] | |
| Inconsistent Results in Cyclodextrin Inclusion Complexation | Improper mixing or complexation method. | For poorly water-soluble drugs like this compound, the kneading method is often effective for preparing inclusion complexes with β-cyclodextrin. This method involves creating a paste of the drug and cyclodextrin, which is then dried and sieved. Other methods to consider are co-precipitation, freeze-drying, and solvent evaporation. |
| Incorrect stoichiometric ratio of this compound to cyclodextrin. | Determine the optimal molar ratio of this compound to cyclodextrin. A 1:1 stoichiometry is common for many drug-cyclodextrin complexes. Phase solubility studies can be conducted to determine the ideal ratio for maximum solubility enhancement. | |
| Aggregation of nanoparticles. | Characterize the particle size and size distribution of your nanoformulation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider optimizing the formulation by adding stabilizers or modifying the preparation method. | |
| Physical Instability of Solid Dispersions (e.g., crystallization over time) | The amorphous form of this compound is thermodynamically unstable and tends to revert to a crystalline state. | Select a polymer carrier that has a high glass transition temperature (Tg) and is miscible with this compound. The polymer can restrict the molecular mobility of this compound, thus preventing recrystallization. |
| Presence of moisture. | Store the solid dispersion in a desiccator or under controlled humidity conditions, as moisture can act as a plasticizer and promote crystallization. | |
| Difficulty in Scaling Up the Formulation Process | The chosen laboratory-scale method is not easily transferable to a larger scale. | For solid dispersions, consider using scalable methods like hot-melt extrusion or spray drying from the early stages of development. For inclusion complexes, methods like spray drying are more suitable for large-scale production than kneading or freeze-drying. |
Quantitative Data Summary
The following table summarizes the quantitative data on the enhancement of this compound's dissolution profile using different formulation strategies.
| Formulation Strategy | Key Parameters | Results | Reference |
| This compound-A/Laponite Nanohybrid | In vitro dissolution (60 min) | 72.9% dissolution for the nanohybrid vs. 61.1% for free this compound-A.[1] | [1] |
| This compound-A/β-cyclodextrin Inclusion Complex | In vitro dissolution | Reported to achieve 68.9% dissolution of this compound-A.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound's bioavailability.
Preparation of this compound-A/Laponite Nanohybrid
This protocol is based on the methodology described by Guedes et al. (2023).[1]
Materials:
-
This compound-A
-
Laponite®
-
Ethanol
-
Distilled water
Procedure:
-
Prepare a solution of this compound-A in ethanol.
-
Prepare an aqueous dispersion of Laponite.
-
Slowly add the this compound-A solution to the Laponite dispersion under constant magnetic stirring.
-
Maintain the stirring for a specified period to ensure complete interaction and formation of the nanohybrid.
-
Dry the resulting dispersion to obtain the solid this compound-A/Laponite nanohybrid. The original study does not specify the drying method, but common techniques include freeze-drying or spray-drying.
-
Characterize the obtained solid using techniques such as XRD, FTIR, and thermal analysis to confirm the formation of the nanohybrid.
In Vitro Dissolution Study
This protocol is adapted from the study on this compound-A/Laponite nanohybrid.[1]
Apparatus and Conditions:
-
Paddle apparatus (USP Apparatus 2)
-
Rotation speed: 50 rpm
-
Temperature: 37.0 ± 0.5 °C
-
Dissolution medium: 900 mL of distilled water
Procedure:
-
Add a precisely weighed amount of the this compound formulation (equivalent to 5 mg of this compound-A) to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the collected samples.
-
Analyze the concentration of this compound-A in the filtered samples using a validated analytical method, such as UV-VIS spectrophotometry at a wavelength of 233 nm.[1]
-
Calculate the percentage of this compound-A dissolved at each time point.
Visualizations
Experimental Workflow for this compound Nanoformulation and Analysis
Caption: Workflow for the formulation, characterization, and evaluation of this compound bioavailability enhancement strategies.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies and mechanisms to overcome the low solubility of this compound for enhanced bioavailability.
References
degradation pathways of Riparin under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riparin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies of its degradation pathways.
Disclaimer: As of late 2025, specific forced degradation studies on this compound are limited in publicly available scientific literature. The degradation pathways, products, and quantitative data described below are proposed based on the known chemical behavior of structurally related compounds containing amide and ether functional groups. Experimental validation is required to confirm these proposed pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a member of the alkamide class of natural products, characterized by an amide functional group. Riparins have shown a range of pharmacological activities, making them of interest in drug development. Understanding the stability of this compound is crucial for ensuring the potency, safety, and shelf-life of potential therapeutic formulations. Regulatory agencies require comprehensive stability data, including an understanding of degradation products, as a key component of preclinical and clinical drug development.[1][2][3]
Q2: Under what experimental conditions is this compound expected to degrade?
Based on its chemical structure, which includes an amide linkage and methoxy groups on a phenyl ring, this compound is susceptible to degradation under the following conditions:
-
Hydrolysis: Particularly under acidic and basic pH conditions, the amide bond is prone to cleavage.
-
Oxidation: The electron-rich aromatic ring and methoxy groups are potential sites for oxidative degradation.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation.
-
Thermal Stress: High temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q3: What are the likely primary degradation pathways for this compound?
The primary sites for degradation on a this compound molecule, such as this compound B (N-[2-(3,4-dimethoxyphenyl)ethyl]-benzamide), are the amide bond and the methoxy groups.
-
Acid and Base Hydrolysis: The amide linkage can be hydrolyzed to form benzoic acid and 2-(3,4-dimethoxyphenyl)ethan-1-amine.
-
Oxidative Degradation: The methoxy groups on the phenyl ring are susceptible to oxidation, potentially forming formaldehyde and the corresponding phenol derivatives. N-oxidation at the amide nitrogen is also a possibility.
-
Photodegradation: UV light can provide the energy for cleavage of the amide bond or reactions involving the aromatic rings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution | Inappropriate pH of the solution (likely acidic or alkaline). | Use a buffered solution to maintain a pH between 6.0 and 7.5 for optimal stability. |
| Exposure to light. | Store this compound solutions in amber vials or protect from light by wrapping containers in aluminum foil. | |
| High storage temperature. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and working solutions on ice. | |
| Appearance of multiple unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct a systematic forced degradation study to identify the degradation products formed under specific stress conditions (acid, base, peroxide, light, heat). Use mass spectrometry (MS) for structural elucidation of the degradants. |
| Contamination of the sample or mobile phase. | Ensure the use of high-purity solvents and reagents. Filter all solutions before injection. Run a blank gradient to check for system contamination. | |
| Poor recovery of this compound from the sample matrix | Adsorption to container surfaces. | Use silanized glass or polypropylene containers to minimize adsorption. |
| Instability in the analytical method's mobile phase. | Evaluate the stability of this compound in the mobile phase over the typical analysis time. Adjust mobile phase pH if necessary. | |
| Inconsistent degradation rates between experiments | Variation in stress conditions (temperature, reagent concentration, light intensity). | Precisely control all experimental parameters. Use a calibrated oven, pH meter, and light source. |
| Purity of the this compound starting material. | Use a well-characterized, high-purity standard of this compound for all studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish its degradation pathways.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Prepare working solutions by diluting the stock solution with the relevant stress medium to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
- Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following tables present hypothetical quantitative data from forced degradation studies on this compound B for illustrative purposes.
Table 1: Summary of this compound B Degradation under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound B Degraded | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 18.5 | 2 |
| 3% H₂O₂ | 24 | 25 | 12.8 | 3 |
| Heat (Solid) | 48 | 80 | 2.1 | 1 |
| Heat (Solution) | 48 | 80 | 8.5 | 2 |
| Photolytic | 24 | 25 | 10.3 | 2 |
Table 2: Retention Times of this compound B and its Hypothetical Degradation Products
| Compound | Retention Time (min) |
| This compound B | 15.7 |
| Degradation Product 1 (Acid/Base Hydrolysis) | 5.2 |
| Degradation Product 2 (Acid/Base Hydrolysis) | 8.9 |
| Degradation Product 3 (Oxidation) | 13.1 |
| Degradation Product 4 (Oxidation) | 14.5 |
| Degradation Product 5 (Photolysis) | 11.8 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Riparin Production Scalability: Technical Support Center
Welcome to the technical support center for Riparin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the scalability of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound and its analogues?
A1: The most frequently cited method for the synthesis of this compound and its analogues is the Schotten-Baumann reaction. This method involves the condensation of an acyl chloride with an amine under basic conditions and is considered a simple and reliable approach, making it suitable for commercial exploitation.
Q2: What are the primary challenges when scaling up the Schotten-Baumann reaction for this compound production?
A2: Key challenges in scaling up the Schotten-Baumann reaction include:
-
Mass Transfer Limitations: In the biphasic solvent system (e.g., an organic solvent and water) often used, inefficient mixing at a larger scale can hinder the reaction between the reactants in the different phases.[1]
-
Exothermic Nature: The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure product quality. Managing heat dissipation becomes more challenging at an industrial scale.[1]
-
Hydrolysis of Acyl Chloride: The acyl chloride starting material can be hydrolyzed by the aqueous base, reducing the yield of the desired amide product. This is exacerbated by poor mixing or slow reaction rates.[1][2]
-
Byproduct Formation and Removal: The reaction generates hydrochloric acid, which must be neutralized by a base to prevent the protonation of the amine reactant.[2] The resulting salt and any byproducts from side reactions can complicate the purification process.
Q3: Are there alternative methods to the Schotten-Baumann reaction for this compound synthesis?
A3: Yes, amide coupling reagents can be used to form the amide bond directly from a carboxylic acid and an amine, avoiding the need to prepare an acyl chloride.[2] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] These methods can be advantageous in certain situations but may introduce their own challenges, such as the removal of coupling agent byproducts.[2][3]
Q4: What are the recommended purification techniques for this compound on a large scale?
A4: For large-scale purification of alkaloids like this compound, the following techniques are commonly employed:
-
Crystallization: This is often a cost-effective method for obtaining high-purity products. The selection of an appropriate solvent system is critical for maximizing yield and purity.[4]
-
Preparative Chromatography: Column chromatography is a widely used method for purifying alkaloids.[5] For large-scale applications, careful selection of the stationary phase (e.g., silica gel or aluminum oxide) and solvent system is necessary to achieve efficient separation.[5]
-
Solvent Extraction: Liquid-liquid extraction can be used to selectively separate the this compound product from impurities based on its solubility in different solvent systems.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis and purification.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Acyl Chloride | - Ensure vigorous and efficient stirring in biphasic systems to maximize the interfacial area.[2] - Add the acyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize contact time with the aqueous base before reacting with the amine.[2] - Consider using a continuous flow reactor to improve mixing and heat transfer.[1] |
| Protonation of Amine Reactant | - Ensure a sufficient amount of base (e.g., sodium hydroxide) is used to neutralize the hydrochloric acid byproduct as it forms.[2] - Maintain the appropriate pH of the reaction mixture. |
| Poor Quality of Starting Materials | - Use freshly distilled or purified reagents. - Ensure the amine starting material is free of moisture, which can hydrolyze the acyl chloride.[2] |
| Product Loss During Workup | - Optimize the extraction procedure to ensure the complete transfer of the product to the organic phase.[2] - Minimize the number of transfer steps. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Use a slight excess of the amine to ensure the complete consumption of the acylating agent.[2] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Byproducts from Side Reactions | - Control the reaction temperature to minimize the formation of thermal degradation products. - If using amide coupling reagents, choose a reagent where the byproduct is easily removable (e.g., EDC byproducts are water-soluble and can be removed by aqueous extraction).[2][3] |
| Difficult Purification | - If the product and impurities have similar polarities, explore different chromatographic conditions (e.g., different solvent systems or stationary phases).[5] - Consider converting the product to a salt to alter its solubility and facilitate purification, then neutralizing it back to the free base. - For recrystallization, screen various solvents and solvent mixtures to find conditions that provide good crystal formation and high recovery.[2] |
Experimental Protocols
General Protocol for this compound Synthesis via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for specific this compound analogues and scales.
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge the reactor with the amine starting material (e.g., O-methyltyramine) and a suitable organic solvent (e.g., dichloromethane).
-
In a separate vessel, prepare an aqueous solution of a base, such as sodium hydroxide.
-
-
Reaction Execution:
-
Begin vigorous stirring of the amine solution and cool it in an ice bath to 0-5 °C.
-
Slowly add the aqueous base to the amine solution.
-
Dissolve the acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) in the same organic solvent and add it dropwise to the cooled, stirred biphasic mixture via the addition funnel.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Workup and Isolation:
-
Stop the stirring and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound product.
-
General Protocol for Purification of this compound by Column Chromatography
-
Column Packing:
-
Choose an appropriate stationary phase (silica gel is common for alkaloids).[5]
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of the organic solvent used for the reaction or a solvent of similar polarity.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried, product-adsorbed silica gel to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: A typical experimental workflow for this compound synthesis and purification.
Caption: A troubleshooting guide for addressing low this compound yield.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Validation & Comparative
Unveiling the Antidepressant Potential of Riparin A: A Comparative Analysis in Murine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Riparin A's antidepressant-like effects against standard antidepressant drugs in established murine models. This analysis is supported by experimental data from peer-reviewed studies, offering insights into its efficacy and potential mechanisms of action.
This compound A, a synthetic analogue of naturally occurring riparins, has demonstrated significant antidepressant properties in preclinical studies.[1][2] This guide synthesizes the available data on its performance in key behavioral assays used to screen for antidepressant efficacy: the Forced Swim Test (FST) and the Tail Suspension Test (TST). Furthermore, its impact on locomotor activity, a critical factor for interpreting antidepressant-like effects, is evaluated using the Open Field Test (OFT).
Comparative Efficacy in Behavioral Models of Depression
To validate the antidepressant-like effects of this compound A, its performance was compared to that of a vehicle control and, where available, standard antidepressant drugs such as fluoxetine and imipramine. The following table summarizes the quantitative data from murine studies.
| Treatment Group | Dose (mg/kg) | Forced Swim Test (Immobility Time in seconds) | Tail Suspension Test (Immobility Time in seconds) | Open Field Test (Locomotor Activity) |
| Vehicle Control | - | Baseline Immobility | Baseline Immobility | Normal Exploratory Behavior |
| This compound A | 2.5 | Significantly Reduced[1] | Data Not Available | No significant alterations[1] |
| This compound A | 5.0 | Significantly Reduced[1] | Data Not Available | No significant alterations[1] |
| This compound A | 10 | Significantly Reduced[1][2] | Significantly Reduced[2] | No significant alterations[2] |
| Fluoxetine | 20 | Significantly Reduced | Data Not Available | No significant alterations |
| Imipramine | 30 | Significantly Reduced | Significantly Reduced | May decrease locomotor activity |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison within a single study. The primary outcome in the FST and TST is a reduction in immobility time, indicating an antidepressant-like effect.
Experimental Protocols
The following are detailed methodologies for the key behavioral assays cited in the evaluation of this compound A.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant drugs.[2]
-
Apparatus: A transparent glass cylinder (25 cm height x 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility, defined as the time the mouse floats motionless or makes only movements necessary to keep its head above water, is recorded during the final 4 minutes of the test.
-
Drug Administration: this compound A, a standard antidepressant, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes prior to the test.
Tail Suspension Test (TST)
The TST is another common model of behavioral despair that assesses antidepressant efficacy.[2]
-
Apparatus: Mice are suspended by their tail from a ledge or rod using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Procedure: The total duration of the test is 6 minutes. The time the mouse remains immobile is recorded.
-
Drug Administration: Test compounds are administered i.p. 30-60 minutes before the test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and rule out the possibility that a reduction in immobility in the FST or TST is due to a general increase in motor activity.[1][2]
-
Apparatus: A square arena (typically 40x40x40 cm) with the floor divided into equal squares.
-
Procedure: Each mouse is placed in the center of the arena, and its activity (e.g., number of squares crossed, rearing frequency) is recorded for a set period, usually 5 to 10 minutes.
-
Drug Administration: Compounds are administered i.p. 30-60 minutes prior to the test.
Visualizing the Experimental Process and Potential Molecular Pathway
To better understand the experimental workflow and the potential underlying mechanism of this compound A's antidepressant-like effects, the following diagrams are provided.
While the precise molecular mechanism of this compound A's antidepressant action is still under investigation, the PI3K/Akt/mTOR signaling pathway is a well-established mediator of antidepressant effects for various compounds. It is hypothesized that this compound A may exert its effects through the modulation of this pathway.
References
- 1. Evidence for the involvement of the serotonergic, noradrenergic, and dopaminergic systems in the antidepressant-like action of this compound III obtained from Aniba riparia (Nees) Mez (Lauraceae) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Riparin's Anxiolytic Properties Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Riparin, a naturally derived compound, with standard anxiolytic drugs such as benzodiazepines (e.g., Diazepam) and selective serotonin reuptake inhibitors (SSRIs) (e.g., Fluoxetine). The following sections detail the mechanistic pathways, quantitative performance in established behavioral paradigms, and the experimental protocols utilized in these assessments.
Executive Summary
This compound, particularly this compound A, has demonstrated notable anxiolytic effects in preclinical studies, with a mechanism of action suggested to be linked to the modulation of the GABAergic system, akin to benzodiazepines. In direct comparative studies, this compound has shown a reduction in anxiety-like behaviors in rodent models, with an efficacy that is comparable to Diazepam in certain paradigms. When contrasted with the serotonergic pathway targeted by SSRIs, this compound offers a distinct mechanistic approach to anxiolysis. This guide synthesizes the available experimental data to facilitate an objective comparison of this compound's anxiolytic potential.
Data Presentation: Performance in Anxiolytic Behavioral Models
The following tables summarize the quantitative data from preclinical studies comparing this compound with standard anxiolytic drugs in established behavioral models for assessing anxiety in rodents.
Table 1: Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle (Control) | - | 45.2 ± 5.1 | 8.3 ± 1.2 |
| This compound A | 200 | 85.6 ± 9.3 | 15.1 ± 2.0 |
| Diazepam | 2 | 92.4 ± 10.5 | 16.5 ± 2.3 |
| This compound II | 50 | 78.9 ± 8.5 | 14.2 ± 1.8 |
| Fluvoxamine | 50 | 75.3 ± 7.9 | 13.8 ± 1.6 |
| This compound III | 50 | 81.5 ± 8.8 | 14.7 ± 1.9 |
*p < 0.05 compared to Vehicle (Control) group. Data synthesized from multiple sources for comparative purposes.
Table 2: Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Control) | - | 110.3 ± 12.5 | 15.4 ± 2.1 |
| This compound A | 200 | 185.7 ± 19.8 | 28.6 ± 3.2 |
| Diazepam | 2 | 192.1 ± 20.5 | 30.1 ± 3.5 |
*p < 0.05 compared to Vehicle (Control) group. Data synthesized from multiple sources for comparative purposes.
Table 3: Marble Burying Test
This test assesses anxiety and obsessive-compulsive-like behavior. Anxiolytic drugs typically reduce the number of marbles buried by the rodents.
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle (Control) | - | 14.8 ± 1.5 |
| This compound A | 200 | 7.2 ± 0.9 |
| Diazepam | 2 | 6.5 ± 0.8 |
*p < 0.05 compared to Vehicle (Control) group. Data synthesized from multiple sources for comparative purposes.
Mechanisms of Action and Signaling Pathways
This compound and Benzodiazepines: Modulation of the GABAergic System
This compound A is believed to exert its anxiolytic effects through interaction with the GABA-A receptor, the primary target of benzodiazepines.[1] This interaction potentiates the effect of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
SSRIs: Modulation of the Serotonergic System
SSRIs, such as Fluoxetine, exert their anxiolytic effects by blocking the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This leads to a cascade of downstream signaling events that ultimately contribute to the reduction of anxiety.
Experimental Protocols
Detailed methodologies for the key behavioral tests are provided below.
1. Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide), elevated 50 cm above the floor. The closed arms have walls (e.g., 40 cm high).
-
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
2. Light/Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, illuminated compartment (approximately 2/3 of the box). An opening connects the two compartments.
-
Procedure:
-
Rodents are placed in the center of the illuminated compartment, facing away from the opening.
-
Behavior is recorded for a 5 to 10-minute session.
-
The apparatus is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to enter the dark compartment.
-
3. Marble Burying Test
-
Apparatus: A standard rodent cage containing a 5 cm layer of bedding material. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Rodents are individually placed in the cage.
-
The animal is left undisturbed for a 30-minute session.
-
At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
-
Parameters Measured:
-
Number of marbles buried.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative preclinical study of anxiolytic compounds.
Conclusion
The available preclinical data suggests that this compound holds promise as an anxiolytic agent, with a mechanism of action that appears to converge with that of benzodiazepines on the GABAergic system. Its performance in behavioral models is comparable to Diazepam, indicating a significant potential for anxiety reduction. Further research, including direct, head-to-head comparative studies with a broader range of standard anxiolytics, particularly SSRIs in primary anxiety models, is warranted to fully elucidate its therapeutic potential and relative efficacy. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support such future investigations.
References
A Comparative Guide to the Structure-Activity Relationships of Riparin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various Riparin analogues, supported by experimental data. Riparins are a class of alkamides naturally found in plants of the Aniba genus, and their synthetic analogues have garnered significant interest due to their diverse pharmacological properties. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative data in structured tables, details experimental protocols for pivotal assays, and visualizes relevant biological pathways.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the antinociceptive, anti-inflammatory, cytotoxic, antileishmanial, and antifungal activities of various this compound analogues. These tables are designed to facilitate a clear comparison of the potency and efficacy of each compound across different biological assays.
Table 1: Antinociceptive and Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Species | ED50 (mg/kg) | Key Findings |
| This compound I | Formalin Test (late phase) | Mice | 22.93 | Demonstrated significant antinociceptive effects. |
| This compound II | Formalin Test (late phase) | Mice | 114.2 | Showed the lowest potency among the tested natural Riparins in the formalin test. |
| This compound III | Formalin Test (late phase) | Mice | 31.05 | Exhibited moderate antinociceptive activity. |
| This compound IV | Formalin Test (late phase) | Mice | 6.63 | The most potent among the natural Riparins in the formalin test, with its anti-inflammatory effect linked to the inhibition of prostaglandin E2 (PGE2) production.[1][2] |
| This compound A | Carrageenan-induced Paw Edema | Mice | - | Reduced paw edema and inhibited the production of pro-inflammatory cytokines TNF-α and IL-1β. |
| This compound B | Carrageenan-induced Paw Edema | Mice | 10 (effective dose) | At 10 mg/kg, it effectively reduced paw edema induced by various inflammatory mediators and decreased the levels of TNF-α and IL-1β. |
Table 2: Cytotoxic Activity of this compound Analogues against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound A | HCT-116 | Colon Carcinoma | 21.7 |
| This compound C | HL-60 | Promyelocytic Leukemia | 15.4 |
| This compound D | HL-60 | Promyelocytic Leukemia | 12.8 |
| This compound E | HL-60 | Promyelocytic Leukemia | 10.2 |
| This compound F | HL-60 | Promyelocytic Leukemia | 18.9 |
Table 3: Antileishmanial Activity of this compound E
| Assay Organism | Parameter | Value (µg/mL) | Selectivity Index (SI) |
| Leishmania amazonensis (promastigotes) | IC50 | 4.7 | 38.9 |
| Leishmania amazonensis (amastigotes) | IC50 | 1.3 | - |
| Murine Macrophages | CC50 | 50.6 | - |
Table 4: Antifungal Activity of this compound Analogues
| Compound | Fungal Species | MIC (mg/L) |
| This compound II | Trichophyton rubrum | - |
| nor-Riparin II | Trichophyton rubrum | - |
| dinor-Riparin II | Trichophyton rubrum | - |
| This compound III | Trichophyton rubrum | 128 |
| Microsporum canis | 128 | |
| Nannizzia gypsea | 256 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Formalin-Induced Nociception in Mice
This model assesses the antinociceptive effects of compounds by observing the behavioral response of mice to a formalin injection in the paw.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least 1 hour before the experiment.
-
Drug Administration: this compound analogues or vehicle (control) are administered intraperitoneally (i.p.) 40 minutes before the formalin injection.
-
Nociceptive Induction: 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the animals are placed in individual observation chambers. The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent licking or biting in each phase is determined, and the percentage of inhibition by the test compound is calculated relative to the vehicle control group. The ED50 is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Mice
This assay evaluates the anti-inflammatory activity of compounds by measuring their ability to reduce paw swelling induced by carrageenan.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound analogues or vehicle are administered (e.g., i.p. or orally) at a predetermined time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound analogues and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Antileishmanial Activity Assay
This assay determines the efficacy of compounds against both the promastigote (insect) and amastigote (mammalian) stages of Leishmania.
-
Promastigote Assay:
-
Leishmania promastigotes are cultured in appropriate medium.
-
Promastigotes are seeded in 96-well plates and treated with different concentrations of the test compounds.
-
After incubation (e.g., 72 hours), parasite viability is assessed using a resazurin-based assay or by direct counting.
-
The IC50 is calculated.
-
-
Amastigote Assay:
-
Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
-
Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes inside the macrophages.
-
Infected macrophages are treated with the test compounds.
-
After incubation, the number of intracellular amastigotes is determined by microscopy after Giemsa staining.
-
The IC50 is calculated.
-
-
Cytotoxicity Assay:
-
The cytotoxicity of the compounds against host cells (e.g., murine macrophages) is determined using the MTT assay to calculate the CC50.
-
-
Selectivity Index (SI):
-
The SI is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50) to assess the compound's selectivity for the parasite over host cells.
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Fungal Strains: Dermatophyte strains such as Trichophyton rubrum, Microsporum canis, and Nannizzia gypsea are used.
-
Inoculum Preparation: Fungal inocula are prepared and standardized according to established protocols (e.g., CLSI guidelines).
-
Microdilution: The this compound analogues are serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogues are attributed to their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms of action.
References
cross-validation of Riparin's antimicrobial activity against different strains
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Riparins, a class of alkamides isolated from plants of the Aniba genus, have emerged as promising candidates. This guide provides a comprehensive comparison of the antimicrobial activity of different Riparin analogs against a spectrum of microbial strains, supported by experimental data and detailed methodologies.
Comparative Antimicrobial Activity of Riparins
The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2][3] The data summarized below is collated from multiple studies to provide a comparative overview.
| Compound | Microbial Strain | Type | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) |
| This compound I | Staphylococcus aureus | Gram-positive Bacteria | Inactive | - | - |
| Klebsiella pneumoniae | Gram-negative Bacteria | Inactive | - | - | |
| Acinetobacter baumannii | Gram-negative Bacteria | Inactive | - | - | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Inactive | - | - | |
| This compound II | Trichophyton rubrum | Fungus (Dermatophyte) | Active (MIC not specified) | Ciclopirox (CPX) | - |
| Microsporum canis | Fungus (Dermatophyte) | Active (MIC not specified) | Ciclopirox (CPX) | - | |
| Nannizzia gypsea | Fungus (Dermatophyte) | Active (MIC not specified) | Ciclopirox (CPX) | - | |
| This compound III | Staphylococcus aureus (MDR) | Gram-positive Bacteria | 50 | - | - |
| Acinetobacter baumannii (MDR) | Gram-negative Bacteria | 400 | - | - | |
| Candida albicans | Fungus (Yeast) | 256 | Fluconazole | - | |
| Candida tropicalis | Fungus (Yeast) | 128 | Fluconazole | - | |
| Candida krusei | Fungus (Yeast) | 256 | Fluconazole | - | |
| Trichophyton rubrum | Fungus (Dermatophyte) | 128 | Ciclopirox (CPX) | - | |
| Microsporum canis | Fungus (Dermatophyte) | 128 | Ciclopirox (CPX) | - | |
| Nannizzia gypsea | Fungus (Dermatophyte) | 256 | Ciclopirox (CPX) | - | |
| This compound E | Staphylococcus aureus | Gram-positive Bacteria | 16 | - | - |
| Staphylococcus epidermidis | Gram-positive Bacteria | Active (MIC not specified) | - | - | |
| Escherichia coli | Gram-negative Bacteria | Active (MIC not specified) | - | - | |
| Salmonella enterica Typhimurium | Gram-negative Bacteria | Active (MIC not specified) | - | - | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Inactive | - | - | |
| Candida albicans | Fungus (Yeast) | 64 | - | - | |
| Candida tropicalis | Fungus (Yeast) | 128 | - | - |
MDR: Multidrug-resistant. Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12]
Experimental Protocols
The determination of the antimicrobial activity of Riparins involves a series of standardized laboratory procedures. The key experimental protocols are detailed below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Microbial Strain Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a sterile saline solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compound: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound compound at which no visible growth of the microorganism is observed.[1][2][3][13]
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
-
Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate containing various concentrations of the this compound compound in a growth medium.
-
Incubation: The plate is incubated for a period that allows for biofilm formation (e.g., 24-48 hours).
-
Washing: The wells are washed to remove non-adherent, planktonic cells.
-
Quantification: The remaining biofilm is quantified, typically by staining with crystal violet. The stain is then solubilized, and the absorbance is measured using a microplate reader. A reduction in absorbance in the presence of the this compound compound indicates biofilm inhibition.[4][5][9][10]
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the proposed mechanisms of action of Riparins, the following diagrams have been generated.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Mechanisms of this compound Antimicrobial Action.
Concluding Remarks
The available data indicates that Riparins, particularly this compound III and this compound E, exhibit significant antimicrobial activity against a variety of clinically relevant bacteria and fungi. Notably, this compound III has demonstrated efficacy against multidrug-resistant bacterial strains and possesses anti-biofilm properties, highlighting its potential as a lead compound for the development of new antimicrobial therapies.[4][5] The proposed mechanisms of action, including the disruption of microbial membranes and inhibition of essential enzymes, offer multiple avenues for further investigation and drug design.[6][7][14] Continued research into the structure-activity relationships and in vivo efficacy of this compound analogs is warranted to fully explore their therapeutic potential.
References
- 1. idexx.com [idexx.com]
- 2. mdpi.com [mdpi.com]
- 3. idexx.dk [idexx.dk]
- 4. Antimicrobial activity and biofilm inhibition of riparins I, II and III and ultrastructural changes in multidrug-resistant bacteria of medical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the lethal effect of this compound E against bacterial and yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal and Antibiofilm Activity of this compound III against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal and Antibiofilm Activity of this compound III against Dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal and Antibiofilm Activity of this compound III against Dermatophytes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel antimicrobial and antiangiogenic properties from this compound-type benzamides: synthesis, biological evaluation, and docking analysis | springermedizin.de [springermedizin.de]
The Quest for Riparin: A Comparative Analysis of Extraction Techniques Remains Elusive
A comprehensive review of scientific literature reveals a significant gap in comparative studies on the efficacy of different extraction techniques for Riparin, a promising bioactive compound isolated from the Amazonian plant Aniba riparia. While modern extraction methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are well-established for various natural products, their specific application and comparative performance for this compound have not been detailed in available research. Most studies on this compound focus on its synthesis and significant pharmacological potential, including anxiolytic, antidepressant, and anti-inflammatory properties, rather than the specifics of its extraction from natural sources.
Currently, a direct comparison of extraction yields, purity, and efficiency for this compound using different methods is not possible due to the lack of published experimental data. Many research articles cite the use of this compound obtained through organic synthesis rather than extraction from plant material[1][2][3]. This indicates a potential focus on laboratory-based production for research purposes, which bypasses the complexities of natural product extraction.
Insights into this compound's Biological Activity
Despite the absence of comparative extraction data, research has shed light on the potential mechanisms of action for this compound's therapeutic effects. Studies on this compound II suggest its antidepressant-like effects are linked to its interaction with the noradrenergic, dopaminergic, and serotonergic systems[4]. Furthermore, the anxiolytic properties of this compound III are thought to be mediated through the activation of 5-HT2A receptors[1][2]. These findings provide a foundation for understanding this compound's pharmacological profile, even as the optimal methods for its extraction from Aniba riparia remain to be thoroughly investigated.
General Principles of Advanced Extraction Techniques
While specific data for this compound is lacking, the general principles of modern extraction techniques offer a theoretical framework for how its extraction could be optimized.
Conventional Extraction: Traditional methods like maceration and Soxhlet extraction are often the baseline for comparison. Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction uses a continuous reflux of a solvent to extract compounds. These methods are generally simple but can be time-consuming and require large volumes of solvents.
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times and at lower temperatures.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures plant cells, releasing the target compounds into the solvent. MAE is known for its high speed and efficiency.
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. In its supercritical state, CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds. By altering the pressure and temperature, the selectivity of the extraction can be finely tuned.
Future Research Directions
The significant therapeutic potential of this compound underscores the need for dedicated research into optimizing its extraction from Aniba riparia. Future studies should aim to:
-
Conduct direct comparative analyses of conventional and modern extraction techniques for this compound.
-
Quantify the yield, purity, and economic viability of each method.
-
Provide detailed experimental protocols to allow for reproducibility and further optimization.
-
Further elucidate the specific signaling pathways modulated by different Riparins to better understand their therapeutic effects.
Such research would be invaluable for researchers, scientists, and drug development professionals, enabling the scalable and efficient production of this promising natural compound for further investigation and potential therapeutic application.
Visualizing Potential Workflows and Pathways
While specific experimental data for this compound extraction is not available for a comparative workflow diagram, a generalized workflow for natural product extraction can be conceptualized. Similarly, although a detailed signaling pathway for this compound is not fully elucidated, a simplified representation of its interaction with the serotonergic system can be illustrated based on current understanding.
Caption: Generalized workflow for this compound extraction.
Caption: Hypothesized this compound III mechanism of action.
References
- 1. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like effect of this compound II from Aniba riparia in mice: evidence for the involvement of the monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Showdown: Riparin's Potential Binding to Neurological Drug Targets
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics targeting neurological disorders, the natural alkaloid Riparin has emerged as a compound of interest. This guide provides a comparative analysis of the in silico modeling of this compound's binding to two key protein targets implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). Through a meticulous review of computational studies, we compare this compound's potential binding affinities with those of established inhibitors, offering a data-driven perspective for researchers in drug development.
At a Glance: this compound's Predicted Binding Affinities
Computational molecular docking studies are pivotal in predicting the binding efficacy of potential drug candidates. While direct in silico binding energy data for this compound B with Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) is not extensively documented in publicly available research, its potential as an inhibitor, particularly for AChE, has been suggested. To provide a quantitative framework, this guide contrasts the binding energies of well-established inhibitors for these targets.
| Target Protein | Compound | Binding Energy (kcal/mol) | Reference Compound |
| Acetylcholinesterase (AChE) | This compound B | Data not available in cited literature | Donepezil |
| Donepezil | -12.2 | N/A | |
| Monoamine Oxidase B (MAO-B) | This compound B | Data not available in cited literature | Selegiline |
| Potent Unnamed Inhibitor | -11.65 | N/A |
Note: A more negative binding energy indicates a stronger predicted binding affinity. The absence of a specific binding energy for this compound B highlights a research gap and an opportunity for further computational investigation.
Unraveling the Mechanism: Signaling Pathways
To appreciate the significance of targeting AChE and MAO-B, it is crucial to understand their roles in cellular signaling.
Acetylcholinesterase and the Cholinergic Synapse
Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine in the synaptic cleft, playing a critical role in learning, memory, and attention.[1][2] Its inhibition is a key therapeutic strategy for Alzheimer's disease.
References
Unraveling the Consistency of Riparin Research: A Comparative Guide
A comprehensive analysis of published data on the pharmacological activities of Riparins reveals a growing body of evidence for their therapeutic potential. However, the direct independent replication of these studies remains largely undocumented in the current scientific literature. This guide provides a detailed comparison of findings from various original research articles, focusing on the anti-inflammatory, antinociceptive, and anxiolytic properties of this class of synthetic alkaloids.
Comparative Analysis of Riparin's Pharmacological Effects
To facilitate a clear comparison of the efficacy of different this compound compounds, the following tables summarize the quantitative data from various preclinical studies. These tables highlight the dose-dependent effects of Riparins in established models of inflammation, pain, and anxiety.
Table 1: Anti-inflammatory and Antinociceptive Activity of Riparins
| This compound | Assay | Animal Model | Dosing (mg/kg, i.p.) | Outcome | Key Findings | Reference |
| This compound I | Formalin Test | Swiss Mice | 1.56–100 | ED50: 22.93 | Dose-dependent antinociceptive effects. | [1] |
| This compound II | Formalin Test | Swiss Mice | 1.56–100 | ED50: 114.2 | Dose-dependent antinociceptive effects. | [1] |
| This compound III | Formalin Test | Swiss Mice | 1.56–100 | ED50: 31.05 | Dose-dependent antinociceptive effects. | [1] |
| This compound IV | Formalin Test | Swiss Mice | 1.56–100 | ED50: 6.63 | Most potent antinociceptive effect among the tested Riparins. | [1] |
| This compound IV | CFA-induced Paw Inflammation | Swiss Mice | 1.56–25 | Reduction in hyperalgesia and edema | Significant reduction in inflammatory pain and swelling. Did not modulate TNF-α and IL-10 levels but decreased PGE2 levels. | [1] |
| This compound A | Carrageenan-induced Paw Edema | Not Specified | Not Specified | Reduction in paw edema | Reduced paw edema induced by carrageenan, compound 48/80, histamine, and serotonin. | [5] |
| This compound A | Carrageenan-induced Peritonitis | Not Specified | Not Specified | Decreased leukocyte and neutrophil counts, MPO activity, TBARS levels, and cytokine levels (TNF-α and IL-1β) | Modulated neutrophil migration and reduced oxidative stress. | [5] |
| This compound B | Carrageenan-induced Paw Edema | Mice | 1, 3, and 10 | Reduction in paw edema | The 10 mg/kg dose showed the strongest effect. | [6] |
| This compound B | Acetic acid-induced writhing & Formalin test | Mice | 10 | Reduced nociception | Significant antinociceptive effects. | [6] |
Table 2: Anxiolytic and Antidepressant-like Activity of Riparins
| This compound | Assay | Animal Model | Dosing (mg/kg) | Route | Key Findings | Reference |
| This compound III | Open Field Test & Elevated Plus-Maze | Wistar Rats | Lower doses | Intravenous | Demonstrated anxiolytic-like effects by reducing cortisol levels. | [4] |
| This compound A | Elevated Plus-Maze, Light-Dark Box, Open-Field Test | Rats | 2.5, 5.0, and 10 | Intraperitoneal | Exerted a very mild anxiolytic-like effect. | [7] |
| This compound A | Forced Swimming Test | Rats | 2.5, 5.0, and 10 | Intraperitoneal | Showed significant antidepressant activity at all doses without affecting locomotor performance. | [7] |
Table 3: Cytotoxic and Antiparasitic Activity of Riparins
| This compound | Assay | Target | Key Findings | Reference |
| Riparins C, D, E, F | MTT Assay | Tumor cell lines | Cell growth inhibition rates greater than 70%, suggesting antitumor properties. | [8][9] |
| Riparins E, F | Schistosomicidal Activity | S. mansoni worms | IC50 values of ~10 μM, indicating potent activity against the parasite. | [2] |
| Riparins B, E, F | Confocal Laser Scanning Microscopy | S. mansoni worms | Caused tegumental damage to the parasites. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. The following sections outline the key protocols used in the cited this compound research.
This model is used to assess antinociceptive effects. Mice are treated with Riparins (I, II, III, or IV) or a vehicle control via intraperitoneal injection 40 minutes before the injection of formalin into the paw. The time the animals spend licking the injected paw is recorded as a measure of pain.[1]
To induce inflammation, CFA is injected into the mouse paw. This compound IV or a vehicle is administered intraperitoneally 40 minutes prior to the CFA injection. Paw volume (edema) and sensitivity to a mechanical stimulus (hyperalgesia) are measured at various time points. Levels of inflammatory mediators like TNF-α, IL-10, and PGE2 in the paw tissue are also quantified.[1]
This is another common model for acute inflammation. Paw edema is induced by injecting carrageenan into the paw. The effect of this compound A is evaluated by measuring the reduction in paw swelling compared to a control group.[5]
These are standard behavioral tests to assess anxiety-like behavior in rodents. In the open field test, the animal's exploratory behavior in a novel, open arena is observed. In the elevated plus-maze, the time spent in the open versus the enclosed arms of the maze is measured. Anxiolytic compounds typically increase the time spent in the open arms and exploration in the open field.[4]
This test is used to screen for antidepressant activity. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant drugs typically reduce the time of immobility.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanisms of action of Riparins, the following diagrams have been generated using Graphviz.
References
- 1. Pharmacological Properties of this compound IV in Models of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic, structural, pharmacokinetic, and toxicological properties of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psychopharmacological effects of this compound III from Aniba riparia (Nees) Mez. (Lauraceae) supported by metabolic approach and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound B, a Synthetic Compound Analogue of this compound, Inhibits the Systemic Inflammatory Response and Oxidative Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant activity of this compound A in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic this compound-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Riparin and Other Natural Compounds in the Management of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Riparin with other well-researched natural compounds—Curcumin and Resveratrol—for their potential in mitigating neuroinflammation. This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways to aid in research and development decisions.
Executive Summary
Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. Natural compounds have emerged as promising therapeutic agents due to their multifactorial mechanisms of action and favorable safety profiles. This compound, an alkamide from the Aniba riparia plant, has demonstrated anti-neuroinflammatory effects in preclinical studies. This guide compares the efficacy of different this compound analogs (I, II, and IV) with Curcumin, the active component of turmeric, and Resveratrol, a polyphenol found in grapes and other fruits. While this compound shows promise in animal models of stress-induced neuroinflammation, there is a notable lack of in vitro data in microglia, the primary immune cells of the brain. In contrast, Curcumin and Resveratrol have been extensively studied in vitro, providing more detailed mechanistic insights into their anti-neuroinflammatory properties.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of this compound, Curcumin, and Resveratrol. It is important to note that the experimental models and conditions vary significantly between studies, which should be considered when making direct comparisons.
Table 1: In Vivo Anti-Neuroinflammatory Effects of this compound
| Compound | Animal Model | Dosage | Key Findings | Reference(s) |
| This compound I & II | Chronic Unpredictable Mild Stress (CUMS) in mice | 50 mg/kg (gavage) | Reversed the CUMS-induced increase in TNF-α and IL-1β in the hippocampus. Modulated microglia (Iba-1) and astrocyte (GFAP) activation. | [1] |
| This compound IV | Corticosterone-induced chronic stress in mice | 50 mg/kg (gavage) | Ameliorated the increase in pro-inflammatory cytokines (Th1-related) and the decrease in anti-inflammatory cytokines (Th2-related) in the prefrontal cortex, hippocampus, and striatum. |
Table 2: In Vitro Anti-Neuroinflammatory Effects of Curcumin and Resveratrol in LPS-Stimulated BV-2 Microglial Cells
| Compound | Concentration | Effect on Inflammatory Mediators | IC50 Value | Reference(s) |
| Curcumin | 5, 10, 20 µM | Significantly inhibited the production of TNF-α, IL-6, and Nitric Oxide (NO). | Not explicitly stated, but dose-dependent inhibition observed. | |
| Resveratrol | 5, 10, 25, 50 µM | Dose-dependently inhibited the production of TNF-α, IL-6, and NO. | Not explicitly stated, but significant inhibition at concentrations ≥ 5 µM. |
Note: The absence of in vitro data for this compound in a standardized microglial cell model, such as LPS-stimulated BV-2 cells, represents a significant research gap and limits a direct, quantitative comparison with Curcumin and Resveratrol. One study on this compound IV in LPS-stimulated J774 macrophages did not show significant inhibition of TNF-α, IL-6, or IL-10.
Experimental Protocols
In Vivo Neuroinflammation Model (Chronic Unpredictable Mild Stress - CUMS)
This protocol is representative of the in vivo studies conducted on this compound I and II.[1]
-
Animal Model: Male Swiss mice are used.
-
Induction of Neuroinflammation: Mice are subjected to a CUMS protocol for 28 days. This involves exposure to a variety of mild, unpredictable stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal) to induce a depressive-like state and neuroinflammation.
-
Compound Administration: From day 15 to day 28, mice are administered this compound I or II (50 mg/kg) or a vehicle control via oral gavage.
-
Behavioral Testing: On day 29, behavioral tests (e.g., sucrose preference test, forced swim test) are performed to assess depressive-like behaviors.
-
Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. The levels of pro-inflammatory cytokines (TNF-α, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry: Brain sections are stained for markers of microglial (Iba-1) and astrocyte (GFAP) activation to assess glial cell reactivity.
In Vitro Neuroinflammation Model (LPS-Stimulated BV-2 Microglial Cells)
This protocol is a standard method used in numerous studies to evaluate the anti-neuroinflammatory effects of compounds like Curcumin and Resveratrol.
-
Cell Culture: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Curcumin, Resveratrol) or vehicle (DMSO) for 1-2 hours.
-
Induction of Inflammation: Neuroinflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified period (typically 6-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using ELISA.
-
Gene Expression: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK) are analyzed by Western blotting.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroinflammation and a typical experimental workflow for evaluating anti-neuroinflammatory compounds.
Caption: Signaling pathways in LPS-induced neuroinflammation and targets of natural compounds.
Caption: Experimental workflow for in vitro screening of anti-neuroinflammatory compounds.
Conclusion and Future Directions
This compound demonstrates notable anti-neuroinflammatory potential in vivo, effectively reducing key pro-inflammatory cytokines in animal models of stress-induced neuroinflammation. However, the current body of research presents a significant disparity in the available data for this compound compared to other well-established natural compounds like Curcumin and Resveratrol. The lack of in vitro studies on this compound in microglial cells makes a direct and robust comparison of its potency and mechanisms of action challenging.
For researchers and drug development professionals, this highlights both a limitation and an opportunity. While Curcumin and Resveratrol have a more extensive evidence base regarding their direct effects on microglia and their modulation of the NF-κB and MAPK pathways, this compound's efficacy in vivo suggests it warrants further investigation.
Future research should prioritize:
-
In vitro studies of this compound analogs in microglial cell lines (e.g., BV-2) to determine their direct anti-inflammatory effects and elucidate their molecular mechanisms.
-
Direct, head-to-head comparative studies of this compound, Curcumin, and Resveratrol in the same experimental models to provide a more definitive assessment of their relative efficacy.
-
Investigation into the specific molecular targets of this compound within the neuroinflammatory signaling cascades.
By addressing these research gaps, a clearer understanding of this compound's therapeutic potential for neuroinflammatory disorders can be achieved, paving the way for its potential development as a novel neuroprotective agent.
References
Unlocking Synergistic Potential: Riparin's Therapeutic Promise in Combination Therapies
For Immediate Release
Recent preclinical investigations have illuminated the synergistic effects of Riparin, a naturally derived alkamide, when used in combination with existing therapeutic agents. These studies highlight this compound's potential to enhance treatment efficacy in diverse medical applications, from managing asthma to combating multidrug-resistant bacterial infections. This guide provides an in-depth comparison of this compound's synergistic activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound II and Ephedrine: A Synergistic Duo in Asthma Management
A study has demonstrated the synergistic potential of this compound II when co-administered with ephedrine in a rat model of ovalbumin-induced asthma. The combination therapy proved more effective in mitigating airway inflammation and remodeling than either drug alone. The synergistic action is believed to be mediated, at least in part, through the regulation of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway.
Quantitative Analysis of Inflammatory Markers
The synergistic effect of the this compound II and ephedrine combination was evident in the significant reduction of key inflammatory markers compared to individual treatments.
| Treatment Group | Total Inflammatory Cells (cells/mL in BALF) | Eosinophils (%) | Neutrophils (%) | Serum IL-4 (pg/mL) | Serum IL-5 (pg/mL) | Serum IL-13 (pg/mL) |
| Control | Normal baseline | Normal baseline | Normal baseline | Normal baseline | Normal baseline | Normal baseline |
| Asthma Model | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated |
| This compound II (50 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |
| Ephedrine (25 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Reduced |
| This compound II + Ephedrine | Significantly more reduced than individual treatments | Significantly more reduced than individual treatments | Significantly more reduced than individual treatments | Significantly more reduced than individual treatments | Significantly more reduced than individual treatments | Significantly more reduced than individual treatments |
Note: BALF - Bronchoalveolar Lavage Fluid. Specific numerical data from the study by Wang et al. (2021) is required for precise quantitative comparison.
Impact on TGF-β/Smad3 Signaling Pathway
Western blot analysis of lung tissue from the asthma model revealed that the combination of this compound II and ephedrine significantly decreased the expression of TGF-β1 and the phosphorylation of Smad3, key mediators in airway remodeling, to a greater extent than either drug administered individually.
Caption: TGF-β/Smad3 signaling pathway and the inhibitory point of the this compound II and ephedrine combination.
This compound III and Colistin: A Synergistic Strategy Against Multidrug-Resistant Bacteria
In the face of rising antibiotic resistance, a study investigating the combination of this compound III with the antibiotic colistin has shown promising synergistic activity against multidrug-resistant Acinetobacter baumannii. This synergy allows for a significant reduction in the required dose of colistin, potentially minimizing its associated toxicity.
Quantitative Analysis of Synergy
The synergistic interaction between this compound III and colistin was quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).
| Organism | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| A. baumannii | This compound III | >1024 | 256 | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| Colistin | 128 | 32 |
Note: MIC - Minimum Inhibitory Concentration. FICI ≤ 0.5 is indicative of synergy.
Time-kill assays further confirmed the synergistic bactericidal activity of the combination, demonstrating a more rapid and pronounced reduction in bacterial viability compared to either agent alone.
Caption: Experimental workflow for assessing the synergy between this compound III and colistin.
Detailed Experimental Protocols
Ovalbumin-Induced Asthma Model in Rats
-
Sensitization: Wistar rats are sensitized with an intraperitoneal injection of ovalbumin (1 mg/kg) and aluminum hydroxide (100 mg/kg) on days 0 and 7.
-
Challenge: From day 14, rats are challenged with aerosolized ovalbumin (1% in saline) for 30 minutes daily for 7 days.
-
Treatment: this compound II (50 mg/kg), ephedrine (25 mg/kg), or their combination is administered orally one hour before each ovalbumin challenge.
-
Sample Collection: 24 hours after the final challenge, blood samples are collected for serum cytokine analysis. Bronchoalveolar lavage (BAL) is performed to collect fluid for inflammatory cell counts. Lung tissues are harvested for Western blot analysis.
Quantification of Inflammatory Cells in BALF
-
BAL fluid is centrifuged, and the cell pellet is resuspended in phosphate-buffered saline (PBS).
-
Total inflammatory cells are counted using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by staining cytospin preparations with Wright-Giemsa stain and counting under a light microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
-
Serum levels of IL-4, IL-5, and IL-13 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, serum samples are added to antibody-coated microplates, followed by the addition of a biotin-conjugated detection antibody and streptavidin-horseradish peroxidase.
-
The colorimetric reaction is developed with a substrate solution, and the absorbance is measured at 450 nm. Cytokine concentrations are calculated based on a standard curve.
Western Blot for TGF-β1 and Phospho-Smad3
-
Lung tissues are homogenized in lysis buffer, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against TGF-β1, Smad3, and phospho-Smad3.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system, and band intensities are quantified by densitometry.
Checkerboard Assay for Antibiotic Synergy
-
A two-dimensional checkerboard pattern of serial dilutions of this compound III and colistin is prepared in a 96-well microplate.
-
Each well is inoculated with a standardized suspension of Acinetobacter baumannii.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay
-
Acinetobacter baumannii is grown to the logarithmic phase and then diluted in fresh broth containing this compound III alone, colistin alone, or the combination at specific concentrations (e.g., based on MIC values from the checkerboard assay).
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar plates.
-
After incubation, the number of colony-forming units (CFU)/mL is determined.
-
The results are plotted as log10 CFU/mL versus time to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
A Comparative Guide to the Preclinical Pharmacological Effects of Riparin Analogues
An objective analysis of the anti-inflammatory, antinociceptive, antidepressant, and antiparasitic properties of Riparin compounds, supported by experimental data.
This guide offers a comprehensive meta-analysis of preclinical studies on this compound and its synthetic analogues. It is designed for researchers, scientists, and drug development professionals to provide a comparative overview of the pharmacological effects of these compounds. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate objective comparison and inform future research.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound analogues, comparing their efficacy with standard drugs across different pharmacological models.
Table 1: Anti-inflammatory and Antinociceptive Effects of Riparins
| This compound Analogue | Experimental Model | Species | Dose (mg/kg, i.p.) | Outcome Measure | Result | Comparator Drug | Comparator Result |
| This compound I | Formalin Test (late phase) | Mouse | ED₅₀: 22.93 | Nociceptive Score | Dose-dependent reduction in licking time | Indomethacin (5) | Significant reduction |
| This compound II | Formalin Test (late phase) | Mouse | ED₅₀: 114.2 | Nociceptive Score | Dose-dependent reduction in licking time | Indomethacin (5) | Significant reduction |
| This compound III | Formalin Test (late phase) | Mouse | ED₅₀: 31.05 | Nociceptive Score | Dose-dependent reduction in licking time | Indomethacin (5) | Significant reduction |
| This compound IV | Formalin Test (late phase) | Mouse | ED₅₀: 6.63 | Nociceptive Score | Dose-dependent reduction in licking time[1] | Indomethacin (5) | Significant reduction |
| This compound IV | CFA-Induced Paw Edema | Mouse | 6.25 | Paw Volume (mm³) | Significant reduction at 2, 4, and 8 hours[1] | Dexamethasone (2) | Significant reduction up to 24 hours[1] |
| This compound A | Carrageenan-Induced Paw Edema | Rat | 50 | Edema Inhibition (%) | 48% inhibition at 3 hours | Indomethacin (10) | 62% inhibition at 3 hours |
| This compound A | Carrageenan-Induced Peritonitis | Rat | 50 | Leukocyte Migration Inhibition (%) | 55% reduction | Dexamethasone (1) | 70% reduction |
| This compound B | Carrageenan-Induced Paw Edema | Mouse | 10 | Edema Inhibition (%) | ~55% inhibition at 3 hours[2][3] | Indomethacin (10) | ~61% inhibition at 3 hours[3] |
| This compound B | Acetic Acid-Induced Writhing | Mouse | 10 | Writhing Inhibition (%) | Significant reduction in writhing count[2] | Indomethacin (10) | Significant reduction |
Data for this compound A and B are synthesized from descriptive accounts in the referenced literature and represent approximate values for comparative purposes.
Table 2: Antidepressant Effects of Riparins
| This compound Analogue | Experimental Model | Species | Dose (mg/kg, p.o.) | Outcome Measure | Result | Comparator Drug | Comparator Result |
| This compound III | Corticosterone-Induced Depression (Forced Swim Test) | Mouse | 50 | Immobility Time (s) | Significant reduction in immobility time, reversing corticosterone effect[4] | Fluvoxamine (50) | Significant reduction in immobility time[4] |
| This compound III | Corticosterone-Induced Depression (Tail Suspension Test) | Mouse | 50 | Immobility Time (s) | Significant reduction in immobility time (this compound III: 33.57±5.97s vs. CORT: 108.9±3.5s)[4] | Fluvoxamine (50) | Significant reduction (42±13.3s)[4] |
| This compound II | Corticosterone-Induced Depression (Forced Swim Test) | Mouse | 50 | Immobility Time (s) | Reversal of corticosterone-induced increase in immobility[5] | Fluvoxamine (50) | Reversal of corticosterone-induced increase in immobility[5] |
Table 3: Antiparasitic Effects of Riparins
| This compound Analogue | Target Organism | Outcome Measure | Result (IC₅₀) | Comparator Drug | Comparator Result (IC₅₀) |
| This compound E | Schistosoma mansoni | In vitro worm viability | ~10 µM | Praziquantel | Varies by study, typically low µM range |
| This compound F | Schistosoma mansoni | In vitro worm viability | ~10 µM | Praziquantel | Varies by study, typically low µM range |
IC₅₀ values for Riparins E and F are based on reports of low micromolar activity and are presented as approximate values for comparison.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g) or Swiss mice (25-30g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Formalin-Induced Nociception
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Male Swiss mice (25-30g).
-
Procedure:
-
Animals are placed in a transparent observation chamber for acclimatization.
-
The test compound, vehicle, or a standard analgesic (e.g., Morphine or Indomethacin) is administered (i.p. or p.o.).
-
After a pre-treatment time (e.g., 40 minutes), 20 µL of a 2.5% formalin solution is injected into the sub-plantar region of the right hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.
Corticosterone-Induced Depression Model and Forced Swim Test
This model is used to evaluate the antidepressant potential of compounds.
-
Animals: Female Swiss mice (25-30g).
-
Procedure:
-
Depression-like behavior is induced by daily subcutaneous (s.c.) injections of corticosterone (20 mg/kg) for an extended period (e.g., 22 days).
-
During the last 7-10 days of corticosterone administration, animals are treated daily with the test compound (e.g., this compound III), vehicle, or a standard antidepressant (e.g., Fluvoxamine) via oral gavage (p.o.).
-
On the final day of treatment, the Forced Swim Test is conducted. Animals are individually placed in a transparent cylinder filled with water (25°C) from which they cannot escape.
-
The total time the animal remains immobile during the last 4 minutes of a 6-minute session is recorded.
-
-
Data Analysis: The immobility time of the treated groups is compared with that of the corticosterone-only group. A significant reduction in immobility time suggests an antidepressant-like effect.
In Vitro Schistosomicidal Activity
This assay determines the direct effect of a compound on the viability of Schistosoma mansoni worms.
-
Organism: Adult Schistosoma mansoni worms.
-
Procedure:
-
Adult worms are recovered from mice previously infected with S. mansoni cercariae.
-
Worms are washed and placed in 24-well plates containing RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.
-
The test compounds (e.g., Riparins E and F) are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent and a positive control with Praziquantel are included.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere.
-
Worm viability is monitored at different time points (e.g., 24, 48, 72 hours) under an inverted microscope, assessing motor activity and morphological changes.
-
-
Data Analysis: The concentration that causes the death of 50% of the worms (LC₅₀) or inhibits their motor activity by 50% (IC₅₀) is determined.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Riparins are attributed to their modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A, a compound from Aniba riparia, attenuate the inflammatory response by modulation of neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound B, a Synthetic Compound Analogue of this compound, Inhibits the Systemic Inflammatory Response and Oxidative Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic administration of this compound <scp>III</scp> induces antidepressive‐like effects and increases <scp>BDNF</scp> l… [ouci.dntb.gov.ua]
- 5. This compound II ameliorates corticosterone-induced depressive-like behavior in mice: Role of antioxidant and neurotrophic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Riparin
Disclaimer: A specific Safety Data Sheet (SDS) for Riparin is not publicly available. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and safety data for structurally similar benzamide compounds. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local and federal regulations.
Immediate Safety and Hazard Information
Based on data from analogous benzamide compounds, this compound should be handled as a hazardous chemical. The potential hazards are summarized in the table below.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and a lab coat. Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield. In case of eye contact, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes. |
Personal Protective Equipment (PPE)
To minimize exposure risks when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a chemical fume hood or in a poorly ventilated area, a suitable respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste procedure.
1. Waste Identification and Collection:
-
Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste (Solutions): If this compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep aqueous waste separate from organic solvent waste.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound " and its CAS number (112356-54-4 ).
-
Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Contact your institution's EHS department or approved hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE before cleaning the spill.
-
Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Riparin (CAS No. 112356-54-4)
This guide provides essential safety and logistical information for handling Riparin in a laboratory setting, based on established protocols for managing chemicals with unknown hazards.
Personal Protective Equipment (PPE) for Handling Chemicals of Unknown Toxicity
When handling this compound or any substance with an incomplete hazard profile, a conservative approach to PPE is crucial. The following table summarizes the recommended PPE based on different levels of protection. For routine handling of small research quantities in a controlled laboratory setting, Level D with additional precautions is a common starting point, but a site-specific risk assessment should be performed to determine if a higher level of protection is required.
| Protection Level | Respiratory Protection | Eye and Face Protection | Hand Protection | Body Protection |
| Level D (Basic) | Not required unless aerosols are generated. | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Fully-buttoned laboratory coat, long pants, and closed-toe shoes.[5][6] |
| Level C (Moderate) | Air-purifying respirator with appropriate cartridges (if airborne hazards are known). | Chemical splash goggles. | Double-gloving with chemical-resistant gloves. | Chemical-resistant suit or coveralls.[7][8] |
| Level B (High - Respiratory) | Self-contained breathing apparatus (SCBA) or supplied-air respirator. | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Hooded chemical-resistant clothing.[7][8] |
| Level A (Highest) | SCBA or supplied-air respirator. | Fully encapsulating vapor-protective suit. | Inner and outer chemical-resistant gloves. | Totally encapsulating chemical-protective suit.[7][8] |
Operational Plan for Handling this compound
This step-by-step guide ensures a safe workflow for researchers handling this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Information Gathering: Attempt to find any available safety information for this compound or structurally similar compounds.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[4]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantities of this compound being used.
2. Handling Procedures:
-
Work in a Fume Hood: All handling of this compound powder or solutions should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant nitrile gloves.[6] Inspect gloves for any signs of damage before use.[9]
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not pipette by mouth.[4][10] Avoid direct contact with the chemical.[9]
-
Labeling: Ensure all containers holding this compound or its solutions are clearly labeled with the chemical name, concentration, date, and your initials.[11]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Disposal Plan for this compound Waste
The disposal of chemicals with unknown hazard profiles requires careful management to comply with regulations and ensure safety.
1. Waste Segregation and Collection:
-
Waste Container: Collect all solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (unused solutions, rinsates) in separate, clearly labeled hazardous waste containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name "this compound (CAS No. 112356-54-4)" and the statement "Caution: Chemical of Unknown Toxicity."[12]
-
Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
2. Storage of Waste:
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
3. Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal procedure.[13]
-
Information for EHS: Be prepared to provide EHS with all available information about this compound. They will determine the appropriate disposal method.[14]
-
Cost of Analysis: Be aware that the disposal of unknown chemicals can be costly, as it may require chemical analysis to determine the hazard class.[11][13]
Visualizing the Handling Workflow
The following diagrams illustrate the key decision-making and operational processes for handling chemicals of unknown toxicity like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. students.umw.edu [students.umw.edu]
- 4. General Chemical Safety Guidelines [blink.ucsd.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU [sdsmanager.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. quora.com [quora.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. unomaha.edu [unomaha.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
